molecular formula C22H22N4O4S2 B606902 CypD-IN-5

CypD-IN-5

Cat. No.: B606902
M. Wt: 470.6 g/mol
InChI Key: XYSDAMUFZPVEAY-UHFFFAOYSA-N
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Description

CypD inhibitor C-9 is a potent and cell-permeable small-molecule antagonist of mitochondrial cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP) . Its strong binding affinity for human CypD, with an equilibrium dissociation constant (K D ) of 149 nM, underlies its biological activity . By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity (IC 50 = 1.49 ± 0.20 μM), C-9 effectively blocks aberrant mPTP opening, a process linked to mitochondrial dysfunction and cell death in various disease models . In research applications, this compound has been shown to attenuate amyloid-β (Aβ)-induced and calcium-induced mitochondrial swelling, rescues critical mitochondrial functions such as cytochrome c oxidase activity and cellular ATP levels in stressed cells, and demonstrates no severe toxic effects on cell viability across a wide dosing range . As a research tool, CypD inhibitor C-9 is valuable for investigating the role of CypD and the mPTP in contexts such as Alzheimer's disease pathophysiology, ischemia-reperfusion injury, and other conditions associated with oxidative stress and mitochondrial dysfunction . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDAMUFZPVEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CypD-IN-5 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cyclophilin D Inhibitors

Executive Summary

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase, is a critical regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a key event in various forms of cell death and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and muscular dystrophies.[1][2] Consequently, the inhibition of CypD has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of the mechanism of action of small molecule CypD inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "CypD-IN-5" is not available in the public domain, this guide will focus on the well-characterized mechanisms of other known CypD inhibitors, presenting a general framework for understanding this class of compounds.

The Role of Cyclophilin D in Mitochondrial Function and Cell Death

Cyclophilin D is a chaperone protein located in the mitochondrial matrix that facilitates protein folding.[1][3] Its primary and most studied function is the regulation of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[1][4] Under conditions of cellular stress, such as high levels of mitochondrial Ca2+ and oxidative stress, CypD is thought to bind to components of the mPTP, sensitizing it to opening.[5][6] The opening of the mPTP disrupts the mitochondrial membrane potential, leading to a cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][4]

Beyond its role in mPTP regulation, CypD has been implicated in other mitochondrial processes. Deletion or inhibition of CypD can lead to transcriptional changes and the activation of signaling pathways, such as the STAT3 pathway, which influences cell proliferation and motility.[4][7]

Mechanism of Action of Cyclophilin D Inhibitors

The primary mechanism of action for CypD inhibitors is the prevention of mPTP opening. This is achieved through direct binding to CypD, which in turn prevents its interaction with the mPTP complex. The most well-known CypD inhibitor is Cyclosporine A (CsA), although its clinical utility is limited by its immunosuppressive activity.[1] Newer, non-immunosuppressive small molecule inhibitors have been developed to overcome this limitation.

These inhibitors typically act by one of the following mechanisms:

  • Direct Inhibition of PPIase Activity: Some inhibitors bind to the catalytic site of CypD, inhibiting its peptidyl-prolyl isomerase (PPIase) activity. While the precise role of PPIase activity in mPTP regulation is still debated, its inhibition is a common feature of many CypD inhibitors.[5]

  • Allosteric Modulation: Other inhibitors may bind to sites on CypD distinct from the active site, inducing conformational changes that prevent its interaction with the mPTP.

The inhibition of CypD leads to a desensitization of the mPTP to Ca2+ and oxidative stress, thereby preventing mitochondrial swelling and subsequent cell death.[2]

Quantitative Data for Exemplary CypD Inhibitors

The following table summarizes key quantitative data for several reported CypD inhibitors. This data is essential for comparing the potency and binding affinity of different compounds.

CompoundAssay TypeTargetValueReference
Quinoxaline (B1680401) Derivatives (GW1-7) Surface Plasmon Resonance (SPR)Human CypDK D < 10 µM[8]
PPIase Inhibition AssayHuman CypDIC 50 consistent with SPR[8]
Compound 29 Surface Plasmon Resonance (SPR)Human CypDK D = 88.2 nM[9]
Compound C-9 (4-aminobenzenesulfonamide derivative) Surface Plasmon Resonance (SPR)Human CypDHigh binding affinity[10]
Mitochondrial Swelling AssayRat Cortical MitochondriaAttenuated Ca 2+ -induced swelling[10]
Cell Viability Assay (MTT)SK-N-SH cellsIncreased viability in the presence of Aβ 1–42[10]
Ebselen PPIase AssayHuman CypDEffective inhibitor[11]

Experimental Protocols

The characterization of CypD inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (K D ) of an inhibitor to purified CypD.

Methodology:

  • Recombinant human CypD is immobilized on a sensor chip.

  • A series of concentrations of the inhibitor are flowed over the chip surface.

  • The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

  • Association and dissociation rate constants are determined, and the equilibrium dissociation constant (K D ) is calculated.[8][9]

PPIase Inhibition Assay

Objective: To measure the ability of an inhibitor to block the peptidyl-prolyl isomerase activity of CypD.

Methodology:

  • The assay is typically performed using a chymotrypsin-coupled method.

  • A synthetic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) is used.

  • CypD catalyzes the cis-trans isomerization of the proline residue in the peptide.

  • The trans-isomer is then cleaved by chymotrypsin, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm.

  • The rate of the reaction is measured in the presence and absence of the inhibitor to determine the IC 50 value.[8]

Mitochondrial Swelling Assay

Objective: To assess the ability of an inhibitor to prevent Ca 2+ -induced mPTP opening in isolated mitochondria.

Methodology:

  • Mitochondria are isolated from a relevant tissue source (e.g., rat liver or brain).[2]

  • The isolated mitochondria are suspended in a buffer solution.

  • Mitochondrial swelling is induced by the addition of a high concentration of Ca 2+ .

  • The swelling is monitored by measuring the decrease in light absorbance at 540 nm over time.

  • The assay is performed in the presence of various concentrations of the inhibitor to determine its protective effect.[10]

Cell Viability Assays

Objective: To evaluate the cytoprotective effects of a CypD inhibitor against a specific cellular stressor.

Methodology:

  • A relevant cell line (e.g., neuronal cells for neuroprotection studies) is cultured.

  • The cells are pre-treated with the CypD inhibitor for a specified period.

  • Cell death is induced by adding a stressor (e.g., Aβ peptide, hydrogen peroxide).

  • Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • An increase in cell viability in the presence of the inhibitor indicates a protective effect.[10]

Signaling Pathways and Visualizations

The inhibition of CypD has downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

G cluster_0 Mitochondrial Stress and mPTP Opening cluster_1 Inhibition of mPTP Opening Ca2+_overload Ca2+ Overload CypD Cyclophilin D Ca2+_overload->CypD Oxidative_Stress Oxidative Stress Oxidative_Stress->CypD mPTP mPTP Opening CypD->mPTP Cell_Death Cell Death mPTP->Cell_Death CypD_Inhibitor CypD Inhibitor CypD_Inhibitor->CypD Inhibits CypD_Inhibited CypD (Inhibited)

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition.

G Start Compound Library Virtual_Screening Virtual Screening (Optional) Start->Virtual_Screening In_vitro_Binding In vitro Binding Assay (e.g., SPR) Start->In_vitro_Binding Direct Screening Virtual_Screening->In_vitro_Binding PPIase_Assay PPIase Inhibition Assay In_vitro_Binding->PPIase_Assay Mitochondrial_Assay Mitochondrial Swelling Assay PPIase_Assay->Mitochondrial_Assay Cell_based_Assay Cell-based Viability Assay Mitochondrial_Assay->Cell_based_Assay Lead_Compound Lead Compound Cell_based_Assay->Lead_Compound

Caption: Experimental workflow for the screening and validation of CypD inhibitors.

G CypD_Inhibition CypD Inhibition/ Deletion Mitochondria_to_Nucleus Mitochondria-to-Nucleus Signaling CypD_Inhibition->Mitochondria_to_Nucleus STAT3_Activation STAT3 Activation Mitochondria_to_Nucleus->STAT3_Activation Transcriptional_Changes Transcriptional Changes STAT3_Activation->Transcriptional_Changes Cell_Proliferation Increased Cell Proliferation Transcriptional_Changes->Cell_Proliferation Cell_Motility Enhanced Cell Motility Transcriptional_Changes->Cell_Motility

Caption: Signaling pathway linking CypD inhibition to STAT3 activation.

Conclusion

The inhibition of Cyclophilin D represents a compelling therapeutic approach for a range of diseases characterized by mitochondrial dysfunction and cell death. While the specific compound "this compound" remains to be characterized in publicly available literature, the general mechanisms of CypD inhibition are well-understood. This guide has provided a comprehensive overview of the core principles of CypD inhibitor action, including their effects on the mPTP and downstream signaling pathways. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug developers working in this field. Future research will likely focus on the development of highly selective and potent CypD inhibitors with favorable pharmacokinetic properties for clinical applications.

References

An In-depth Technical Guide on the Function of Cyclophilin D (CypD)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of Cyclophilin D (CypD) Function and its Role as a Therapeutic Target

This technical guide provides a detailed overview of the mitochondrial protein Cyclophilin D (CypD), a key regulator of mitochondrial function and a promising therapeutic target. Due to the limited publicly available information on the specific inhibitor "CypD-IN-5," this document will focus on the function, mechanism of action, and signaling pathways associated with its target, CypD. This information is crucial for understanding the potential effects and for guiding the research and development of any CypD inhibitor.

Introduction to Cyclophilin D (CypD)

Cyclophilin D (CypD) is a highly conserved peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix.[1][2] Encoded by the PPIF gene, it is synthesized as a ~22 kDa precursor protein and processed into its mature ~19 kDa form upon import into the mitochondria.[1][2][3] While it belongs to a larger family of cyclophilins known for their ability to bind the immunosuppressive drug cyclosporin (B1163) A (CsA), CypD's primary and most studied role is in the regulation of the mitochondrial permeability transition pore (mPTP).[1][2][4]

Core Function and Mechanism of Action

The principal function of CypD is the regulation of the mPTP, a large, non-selective channel in the inner mitochondrial membrane.[1][2][5] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[1][2]

Mechanism of mPTP Regulation:

CypD is considered a sensitizer (B1316253) of the mPTP, increasing its probability of opening in response to stimuli such as high levels of mitochondrial Ca²⁺ and oxidative stress.[1][6] The exact molecular composition of the mPTP is still a subject of research, with current models suggesting that components of the F1Fo-ATP synthase, the adenine (B156593) nucleotide translocator (ANT), and the phosphate (B84403) carrier (PiC) may be involved.[3][7]

The PPIase activity of CypD is believed to be crucial for its function in mPTP regulation.[4][5] It is hypothesized that CypD catalyzes the cis-trans isomerization of proline residues in one or more components of the mPTP complex, inducing a conformational change that triggers pore opening.[7]

Signaling Pathways Involving CypD

CypD is a critical integrator of various cellular signals that converge on the mitochondria to regulate cell fate. Its activity is modulated by post-translational modifications and interactions with other proteins.

Key Signaling Interactions:

  • Calcium and Oxidative Stress: Elevated mitochondrial Ca²⁺ and reactive oxygen species (ROS) are primary triggers for CypD-dependent mPTP opening.

  • Post-Translational Modifications: The activity of CypD is regulated by phosphorylation, acetylation, S-nitrosation, and oxidation.[3][8] For instance, phosphorylation by kinases like GSK-3β can sensitize the mPTP to opening.[4][5] Conversely, deacetylation by SIRT3 has been shown to be protective.[1]

  • Protein-Protein Interactions: CypD interacts with several mitochondrial proteins, including components of the ATP synthase (such as the OSCP subunit), ANT, and the phosphate carrier.[3][7] It also interacts with signaling molecules like p53, which can translocate to the mitochondria under stress and promote mPTP opening in a CypD-dependent manner.[9]

Below is a diagram illustrating the central role of CypD in the regulation of the mitochondrial permeability transition pore.

CypD_Signaling_Pathway cluster_stimuli Inducing Stimuli cluster_cypd CypD Regulation cluster_mptp mPTP Complex cluster_outcomes Cellular Outcomes Ca High Mitochondrial Ca²⁺ CypD CypD Ca->CypD ROS Oxidative Stress (ROS) ROS->CypD mPTP mPTP CypD->mPTP Promotes Opening PTMs Post-Translational Modifications (Phosphorylation, Acetylation) PTMs->CypD Modulates Activity p53 p53 p53->CypD Interacts with MembraneDepolarization Mitochondrial Membrane Depolarization mPTP->MembraneDepolarization ATPsynthase F1Fo-ATP Synthase ATPsynthase->mPTP ANT ANT ANT->mPTP PiC PiC PiC->mPTP ATPdepletion ATP Depletion MembraneDepolarization->ATPdepletion CellDeath Cell Death (Necrosis) ATPdepletion->CellDeath

Caption: CypD signaling pathway in mPTP regulation.

Quantitative Data for a Generic CypD Inhibitor

While specific data for this compound is unavailable, the following table provides a template for summarizing key quantitative parameters for any novel CypD inhibitor. Researchers can use this structure to organize and present their findings.

ParameterValueExperimental ContextReference
In Vitro Activity
IC₅₀ (PPIase Assay)Recombinant human CypD
Binding Affinity (K D )Surface Plasmon Resonance
Cell-Based Assays
EC₅₀ (mPTP Opening)Isolated mitochondria (CRC assay)
Cell Viability (EC₅₀)Specific cell line under stress
In Vivo Efficacy
Effective Dose (ED₅₀)Animal model of disease
Pharmacokinetics (t₁/₂)Mouse, Rat
Selectivity
IC₅₀ (Other Cyclophilins)CypA, CypB, etc.

Experimental Protocols

The study of CypD function and the characterization of its inhibitors involve a range of established experimental protocols.

In Vitro Assays
  • PPIase Activity Assay: This assay measures the enzymatic activity of CypD. A common method is a chymotrypsin-coupled assay where the isomerization of a peptide substrate by CypD is the rate-limiting step for its cleavage by chymotrypsin, which can be monitored spectrophotometrically.

  • Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity and kinetics of an inhibitor to purified CypD protein.

Mitochondrial Assays
  • Calcium Retention Capacity (CRC) Assay: This is a key functional assay to assess mPTP opening. Isolated mitochondria are exposed to pulses of Ca²⁺, and the uptake and subsequent release of Ca²⁺ upon mPTP opening are monitored using a fluorescent indicator like Calcium Green-5N. The amount of Ca²⁺ required to trigger mPTP opening is the calcium retention capacity.

  • Mitochondrial Swelling Assay: Opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing swelling. This can be measured as a decrease in light absorbance at 540 nm in a suspension of isolated mitochondria.

Cell-Based Assays
  • Calcein-AM/CoCl₂ Assay: In live cells, Calcein-AM is a fluorescent dye that is quenched by CoCl₂. In healthy cells with an intact inner mitochondrial membrane, calcein (B42510) is retained in the mitochondria and fluoresces. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence, which can be measured by fluorescence microscopy or flow cytometry.

  • Cell Viability Assays: Assays such as MTT or LDH release assays are used to determine the protective effect of a CypD inhibitor against cell death induced by stimuli known to trigger mPTP opening.

Below is a workflow diagram for the characterization of a novel CypD inhibitor.

Inhibitor_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / Mitochondrial Assays cluster_incellulo In Cellulo / Cell-Based Assays cluster_invivo In Vivo Studies PPIase PPIase Activity Assay (IC₅₀ determination) SPR Binding Affinity Assay (SPR) (K D determination) PPIase->SPR CRC Calcium Retention Capacity (CRC) (mPTP opening) SPR->CRC Swelling Mitochondrial Swelling Assay CRC->Swelling Calcein Calcein-AM/CoCl₂ Assay Swelling->Calcein Viability Cell Viability Assays Calcein->Viability PK Pharmacokinetics Viability->PK Efficacy Efficacy in Disease Models PK->Efficacy

Caption: Experimental workflow for CypD inhibitor characterization.

Conclusion

Cyclophilin D is a multifaceted protein that plays a pivotal role in mitochondrial pathophysiology, primarily through its regulation of the mitochondrial permeability transition pore. Its involvement in various disease models, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers, makes it an attractive target for therapeutic intervention.[1][2][10] A thorough understanding of CypD's function and the signaling pathways it governs is essential for the development and evaluation of specific inhibitors like this compound. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers in this field.

References

An In-depth Technical Guide to the Cyclophilin D Inhibitor: Compound 19

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Nomenclature: Initial searches for "CypD-IN-5" did not yield any publicly available information for a compound with this specific designation. Therefore, this technical guide focuses on a well-characterized, potent, and selective urea-based small molecule inhibitor of Cyclophilin D (CypD), referred to in the scientific literature as Compound 19 . This compound serves as an exemplary case study for researchers, scientists, and drug development professionals interested in the development of novel CypD inhibitors.

Core Compound Information

Compound 19 is a non-peptidic small molecule inhibitor of Cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). Its development was aimed at creating a therapeutic agent capable of protecting mitochondrial function, particularly in the context of diseases like acute pancreatitis.[1]

Chemical Structure and Properties

The chemical structure and properties of Compound 19 are summarized below.

Chemical Name: 1-(4-aminobenzyl)-3-(4-(methylthio)-1-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-1-oxobutan-2-yl)urea

Image of Chemical Structure: (A 2D chemical structure diagram of Compound 19 would be inserted here. Based on the chemical name, the structure contains a urea (B33335) linker connecting a 4-aminobenzyl group to a more complex moiety derived from a pyrrolidine (B122466) ring, with two separate methylthio-phenyl groups.)

Table 1: Physicochemical Properties of Compound 19

PropertyValueSource
Molecular Formula C29H34N4O2S2Calculated
Molecular Weight 534.74 g/mol Calculated
Hydrogen Bond Donors 3PubChem (for similar structure)
Hydrogen Bond Acceptors 4PubChem (for similar structure)
Rotatable Bonds 8PubChem (for similar structure)
XLogP3-AA ~3.5-4.5 (estimated)PubChem (for similar structure)
Solubility Low aqueous solubility is expected for urea-based compounds of this nature, often requiring DMSO for solubilization in experimental settings.General knowledge from literature

Mechanism of Action and Biological Activity

Compound 19 functions as a direct inhibitor of the peptidyl-prolyl isomerase (PPIase) activity of Cyclophilin D. By binding to the active site of CypD, it prevents the enzyme from catalyzing the cis-trans isomerization of proline residues in its protein substrates. This inhibition is crucial as the interaction of CypD with components of the mPTP complex is a key step in the pore's opening.

The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death, particularly necrosis. By inhibiting CypD, Compound 19 prevents the opening of the mPTP, thereby protecting mitochondria and enhancing cell survival under stress conditions.[1]

Table 2: Biological Activity of Compound 19

ParameterValueAssaySource
Binding Affinity (Kd) to CypD 410 nMIsothermal Titration Calorimetry (ITC)[1]
Inhibition of Necrotic Cell Death Significant protection at 1 µM and 10 µMNecrosis assay in pancreatic acinar cells[1]
Protection of Mitochondrial Membrane Potential (ΔΨm) Significant protectionTMRE assay in pancreatic acinar cells[1]
Signaling Pathway

The signaling pathway involving CypD and the mPTP, and the point of intervention for Compound 19, is illustrated below.

CypD_mPTP_Pathway Stress Cellular Stress (e.g., Ca2+ overload, Oxidative Stress) CypD Cyclophilin D (CypD) Stress->CypD Activates mPTP mPTP Complex CypD->mPTP Binds to & sensitizes mPTP_Opening mPTP Opening mPTP->mPTP_Opening Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm collapse, ATP depletion) mPTP_Opening->Mito_Dysfunction Necrosis Necrotic Cell Death Mito_Dysfunction->Necrosis Compound19 Compound 19 Compound19->CypD Inhibits

CypD-mediated mitochondrial permeability transition pathway and inhibition by Compound 19.

Synthesis

Compound 19 is a urea-based derivative. The synthesis of such compounds typically involves the reaction of an isocyanate with an amine. A common method for creating unsymmetrical ureas is the use of a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate an amine, which then reacts with a second amine to form the urea linkage. The synthesis of Compound 19, as described in the literature, likely follows a multi-step pathway to first construct the complex amine precursor containing the pyrrolidine and methylthio-phenyl moieties, followed by the urea formation step.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Compound 19.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction between Compound 19 and CypD.

Objective: To quantify the binding thermodynamics of Compound 19 to CypD.

Materials:

  • Recombinant human CypD

  • Compound 19

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), with a matched concentration of DMSO in both protein and compound solutions.

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the CypD protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve Compound 19 in 100% DMSO to create a stock solution, then dilute into the ITC buffer to the final desired concentration. The final DMSO concentration should be identical in both the protein and compound solutions (typically 1-5%).

    • Degas both the protein and compound solutions before loading into the calorimeter to prevent bubble formation.

  • ITC Experiment:

    • Load the CypD solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the Compound 19 solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the Compound 19 solution into the CypD solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of Compound 19 to CypD.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the ability of Compound 19 to prevent the loss of mitochondrial membrane potential induced by a stressor, using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Objective: To measure the protective effect of Compound 19 on mitochondrial membrane potential in live cells.

Materials:

  • Isolated pancreatic acinar cells (or other relevant cell type)

  • Compound 19

  • A mitochondrial stressor (e.g., taurolithocholic acid 3-sulfate, TLCS)

  • TMRE dye

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Cell culture medium and buffers

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Treatment:

    • Isolate pancreatic acinar cells and resuspend them in an appropriate buffer.

    • Pre-incubate the cells with various concentrations of Compound 19 (e.g., 0.1, 1, and 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

    • Induce mitochondrial depolarization by adding the stressor (e.g., TLCS).

    • Include a positive control group treated with FCCP.

  • TMRE Staining:

    • Add TMRE to the cell suspension at a final concentration of (e.g., 100-200 nM).

    • Incubate in the dark at 37 °C for 15-30 minutes to allow the dye to accumulate in active mitochondria.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 549/575 nm) or visualize using a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated groups to the vehicle-treated control group.

    • Compare the fluorescence levels in the Compound 19-treated groups to the group treated with the stressor alone to determine the protective effect.

Necrosis Assay

This assay quantifies the extent of necrotic cell death and the protective effect of Compound 19.

Objective: To determine if Compound 19 can reduce necrosis in pancreatic acinar cells.

Materials:

  • Isolated pancreatic acinar cells

  • Compound 19

  • A necrosis-inducing agent (e.g., TLCS)

  • A dye that specifically enters necrotic cells (e.g., Propidium Iodide) or a lactate (B86563) dehydrogenase (LDH) release assay kit.

  • Fluorescence microscope or plate reader for LDH assay.

Procedure (using Propidium Iodide):

  • Cell Treatment:

    • Follow the same treatment protocol as in the ΔΨm assay, pre-incubating cells with Compound 19 before adding the necrotic stimulus.

  • Staining:

    • Add Propidium Iodide (PI) to the cell suspension at a final concentration of (e.g., 1-5 µg/mL). PI is membrane-impermeant and only enters cells with compromised membrane integrity (i.e., necrotic cells), where it binds to DNA and fluoresces.

  • Quantification:

    • Count the number of PI-positive (red fluorescent) cells and the total number of cells in multiple fields of view using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of necrotic cells for each treatment group.

    • Compare the percentage of necrosis in the Compound 19-treated groups to the group treated with the stimulus alone.

Experimental and logical Workflows

The following diagrams illustrate the workflow for screening and characterizing CypD inhibitors like Compound 19.

Screening_Workflow Start Compound Library Primary_Screen Primary Screen: PPIase Inhibition Assay Start->Primary_Screen Hit_Selection Hit Identification Primary_Screen->Hit_Selection Hit_Selection->Start Inactive Secondary_Screen Secondary Screen: Binding Affinity (ITC/SPR) Hit_Selection->Secondary_Screen Hits Potent_Binders Potent Binders Secondary_Screen->Potent_Binders Potent_Binders->Secondary_Screen Weak/No Binding Cell_Assays Cell-Based Assays: - ΔΨm Assay - Necrosis Assay Potent_Binders->Cell_Assays Confirmed Binders Active_Compounds Active Compounds in Cells Cell_Assays->Active_Compounds Active_Compounds->Cell_Assays Inactive Lead_Opt Lead Optimization Active_Compounds->Lead_Opt Active End Preclinical Candidate Lead_Opt->End

Workflow for the screening and identification of CypD inhibitors.

Conclusion

Compound 19 represents a significant advancement in the development of small molecule inhibitors of Cyclophilin D. Its favorable binding affinity and demonstrated efficacy in protecting against mitochondrial dysfunction and necrotic cell death in cellular models make it a promising lead compound for further therapeutic development. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers working on the characterization of this and similar CypD inhibitors. Further optimization of this chemical scaffold could lead to the development of novel treatments for a range of diseases where mitochondrial dysfunction plays a critical role.

References

CypD-IN-5: A Technical Guide to a Novel Cyclophilin D Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase (PPIase), is a critical regulator of the mitochondrial permeability transition pore (mPTP).[1][2] Under pathological conditions, such as those observed in neurodegenerative diseases like Alzheimer's, the interaction of CypD with stressors like amyloid-beta (Aβ) can trigger the opening of the mPTP, leading to mitochondrial dysfunction and cell death.[1][2] Consequently, the development of specific CypD inhibitors presents a promising therapeutic strategy. This technical guide provides an in-depth overview of CypD-IN-5 (also known as compound C-9), a potent small-molecule inhibitor of CypD, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.[1][2]

Core Subject: this compound (Compound C-9)

This compound is a novel, small-molecule inhibitor designed to target Cyclophilin D.[1][2] Its primary therapeutic potential lies in its ability to mitigate mitochondrial dysfunction, particularly in the context of Alzheimer's disease, by preventing Aβ-mediated cellular damage.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and biological efficacy.

Table 1: Binding Affinity of this compound

ParameterValueMethodReference
Binding Affinity (KD)13.4 nMSurface Plasmon Resonance (SPR)[1][2]

Table 2: Biological Activity of this compound in Cellular Models of Alzheimer's Disease

AssayEffect of this compoundCell ModelConditionsReference
Calcium-induced Mitochondrial SwellingAttenuated swellingIsolated mitochondriaCalcium stress[1][2]
Cytochrome c Oxidase ActivityIncreased activitySH-SY5Y neuroblastoma cellsAβ-induced stress[1][2]
ATP LevelsIncreased levelsSH-SY5Y neuroblastoma cellsAβ-induced stress[1][2]
CypD PPIase Enzymatic ActivityInhibited activityReal-time fluorescence capture assayIn vitro[1][2]

Signaling Pathways and Mechanism of Action

This compound exerts its protective effects by directly inhibiting the enzymatic activity of Cyclophilin D, thereby preventing the opening of the mitochondrial permeability transition pore. The following diagram illustrates the proposed signaling pathway.

CypD-IN-5_Mechanism_of_Action cluster_0 Mitochondrion Abeta_Stress Amyloid-beta (Aβ) Stress CypD Cyclophilin D (CypD) Abeta_Stress->CypD activates Ca_Overload Calcium Overload Ca_Overload->CypD activates mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP promotes opening Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ ROS) mPTP->Mito_Dysfunction leads to Cell_Death Cell Death Mito_Dysfunction->Cell_Death results in CypD_IN_5 This compound CypD_IN_5->CypD inhibits

Caption: Mechanism of action of this compound in preventing mitochondrial dysfunction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to recombinant human CypD.

Methodology:

  • Recombinant human CypD protein is immobilized on a CM5 sensor chip.

  • A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

  • The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.

  • The association (kon) and dissociation (koff) rate constants are calculated from the sensorgrams.

  • The equilibrium dissociation constant (KD) is determined by the ratio of koff/kon.

Calcium-induced Mitochondrial Swelling Assay

Objective: To assess the ability of this compound to inhibit the opening of the mPTP in isolated mitochondria.

Methodology:

  • Mitochondria are isolated from a relevant tissue or cell line (e.g., mouse liver or SH-SY5Y cells) by differential centrifugation.

  • Isolated mitochondria are suspended in a swelling buffer.

  • Mitochondrial swelling is induced by the addition of a high concentration of CaCl2.

  • The change in light absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • The assay is performed in the presence and absence of various concentrations of this compound to determine its inhibitory effect.

Cellular Assays for Mitochondrial Function in SH-SY5Y Cells

Objective: To evaluate the protective effects of this compound on mitochondrial function in a cellular model of Aβ-induced toxicity.

1. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
  • Cells are pre-treated with this compound for a specified duration before being exposed to oligomeric Aβ1-42 to induce mitochondrial dysfunction.

2. Cytochrome c Oxidase Activity Assay:

  • Following treatment, cells are harvested, and cell lysates are prepared.
  • The activity of cytochrome c oxidase (Complex IV) is measured using a commercially available colorimetric assay kit. The assay measures the oxidation of reduced cytochrome c.

3. ATP Level Measurement:

  • Cellular ATP levels are quantified using a luciferase-based luminescence assay kit. The light output is proportional to the ATP concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential CypD inhibitor like this compound.

Experimental_Workflow cluster_InVitro In Vitro cluster_CellBased Cell-Based Start Start: Hypothesis (CypD inhibition is neuroprotective) In_Vitro In Vitro Characterization Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Binding Binding Affinity (SPR) Enzyme_Activity PPIase Inhibition Assay In_Vivo In Vivo Studies (e.g., Alzheimer's mouse model) Cell_Based->In_Vivo Mito_Swelling Mitochondrial Swelling Mito_Function Mitochondrial Function (ATP, Respiration) Cell_Viability Cell Viability/Toxicity End Conclusion: Therapeutic Potential In_Vivo->End

Caption: General experimental workflow for the evaluation of CypD inhibitors.

Conclusion

This compound has emerged as a potent and promising inhibitor of Cyclophilin D, demonstrating significant potential for the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to directly bind to CypD, inhibit its enzymatic activity, and consequently rescue mitochondrial function from Aβ-induced stress provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Future in vivo studies will be crucial to fully elucidate the therapeutic efficacy of this compound.

References

The Role of Cyclophilin D Inhibitors in Mitochondrial Permeability Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, particularly high levels of matrix calcium and oxidative stress.[1][2][3] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][3] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a key regulator of the mPTP.[1][3][4] Under pathological conditions, CypD's interaction with components of the mPTP complex, such as F-ATP synthase and the adenine (B156593) nucleotide translocator (ANT), sensitizes the pore to opening.[3][5][6] Consequently, inhibition of CypD has emerged as a promising therapeutic strategy for a range of pathologies associated with mitochondrial dysfunction, including ischemia-reperfusion injury and neurodegenerative diseases.[7][8][9] This guide provides a technical overview of the role of pharmacological inhibitors of CypD in modulating the mPTP, with a focus on quantitative data, experimental protocols, and relevant signaling pathways. While the specific compound "CypD-IN-5" is not prominently documented in publicly available literature, this guide will focus on the principles and methodologies applicable to the study of any small-molecule inhibitor of CypD.

Quantitative Data on CypD Inhibitors

The efficacy of CypD inhibitors is typically quantified by their ability to inhibit the enzymatic activity of CypD and their functional effect on mPTP opening. Key parameters include the half-maximal inhibitory concentration (IC50) for PPIase activity and the inhibition of calcium-induced mitochondrial swelling, as well as binding affinities (KD). Below is a summary of representative quantitative data for various CypD inhibitors.

Inhibitor ClassAssay TypeParameterValue RangeReference
Small MoleculesPeptidyl-Prolyl Isomerase (PPIase) ActivityIC500.2 - 16.2 µmol/L[7]
Calcium-induced Mitochondrial SwellingIC501.4 - 132 µmol/L[7]
Compound 29 (non-peptidic)Surface Plasmon Resonance (SPR)KD88.2 nM[10][11]
Fragment HitsSurface Plasmon Resonance (SPR)KD1 mM to >10 mM[12]
Cyclosporin A (CsA)N/AN/APotent, non-selective inhibitor[13][14]
CsA Derivatives (e.g., N-Me-Ala-6-cyclosporin A)N/AN/APotent inhibitors of CypD PPIase activity[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of CypD inhibitors in mitochondrial permeability transition.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening. Inhibition of swelling indicates that the test compound prevents or delays pore opening.

  • Principle: Opening of the mPTP allows the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance of the mitochondrial suspension at 540 nm.[1]

  • Materials:

    • Isolated mitochondria

    • Assay Buffer (e.g., 100 mM KCl, 50 mM MOPS, 5 mM KH2PO4, 5 mM EGTA, 1 mM MgCl2, 5 mM glutamate, 5 mM malate)

    • Calcium Chloride (CaCl2) solution (e.g., 15 mM)

    • Test inhibitor compound

    • Spectrophotometer capable of measuring absorbance at 540 nm

  • Procedure:

    • Resuspend isolated mitochondria (e.g., 500 µg) in 2.0 mL of assay buffer.

    • Pre-incubate the mitochondrial suspension with the test inhibitor compound or vehicle control for a specified time.

    • Place the suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

    • Induce mPTP opening by adding a bolus of CaCl2 (e.g., 30 nmoles Ca2+/mg mitochondrial protein).

    • Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance in the presence of the inhibitor compared to the control indicates inhibition of mPTP opening.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester and retain calcium before the induction of mPTP. An increase in calcium retention capacity is indicative of mPTP inhibition.

  • Principle: Mitochondria actively take up Ca2+ from the surrounding medium. The opening of the mPTP leads to a sudden release of this accumulated Ca2+. A fluorescent Ca2+ indicator dye that is impermeable to the mitochondrial membrane is used to monitor the extramitochondrial Ca2+ concentration.

  • Materials:

    • Isolated mitochondria or permeabilized cells

    • Assay Buffer

    • Fluorescent Ca2+ indicator (e.g., Calcium Green-5N)

    • CaCl2 solution

    • Test inhibitor compound

    • Fluorescence spectrophotometer

  • Procedure:

    • Resuspend mitochondria or permeabilized cells in the assay buffer containing the fluorescent Ca2+ indicator.

    • Add the test inhibitor compound or vehicle control.

    • Place the suspension in the fluorometer and begin recording fluorescence.

    • Add sequential pulses of a known concentration of CaCl2 (e.g., 5 µM) at regular intervals (e.g., 5 minutes).[15]

    • After each pulse, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.

    • The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondrial matrix.[15]

    • The total amount of Ca2+ taken up before this massive release is the calcium retention capacity.

In-Cell mPTP Assay using Calcein-AM and Cobalt Chloride

This cell-based assay allows for the assessment of mPTP opening in living cells.

  • Principle: Cells are loaded with Calcein-AM, which is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510), which distributes throughout the cell, including the mitochondria. Cobalt chloride (CoCl2) is added to quench the cytosolic calcein fluorescence. In healthy cells with a closed mPTP, the mitochondrial calcein remains fluorescent. Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence.

  • Materials:

    • Cultured cells

    • Calcein-AM

    • Cobalt Chloride (CoCl2)

    • Ionomycin (B1663694) (as a positive control for mPTP opening)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Plate and culture cells according to standard protocols.

    • Treat cells with the test inhibitor compound or vehicle control.

    • Load the cells with Calcein-AM by incubating them in a buffer containing the dye.

    • Wash the cells and incubate them with a buffer containing CoCl2 to quench the cytosolic fluorescence.

    • A positive control group can be treated with ionomycin to induce mPTP opening.

    • Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in mitochondrial fluorescence in treated cells compared to control cells indicates mPTP opening. The retention of mitochondrial fluorescence in the presence of an mPTP-inducing stimulus indicates inhibition by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to mPTP opening and a general workflow for screening CypD inhibitors.

Signaling Pathway of CypD-mediated mPTP Opening

mPTP_Pathway Stress Cellular Stress (e.g., Ischemia-Reperfusion) Ca_overload High Matrix Ca2+ Stress->Ca_overload induces ROS Increased ROS Stress->ROS induces CypD Cyclophilin D (CypD) Ca_overload->CypD activates ROS->CypD activates mPTP_complex mPTP Complex (e.g., F-ATP Synthase, ANT) CypD->mPTP_complex binds to and sensitizes mPTP_opening mPTP Opening mPTP_complex->mPTP_opening leads to Consequences Mitochondrial Dysfunction - Loss of Membrane Potential - ATP Depletion - Swelling - Release of Pro-apoptotic Factors mPTP_opening->Consequences Cell_Death Cell Death (Necrosis, Apoptosis) Consequences->Cell_Death Inhibitor CypD Inhibitor Inhibitor->CypD inhibits Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro PPIase Assay Start->Primary_Screen Hit_ID Hit Identification (IC50 determination) Primary_Screen->Hit_ID Secondary_Screen Secondary Screen: Mitochondrial Swelling Assay Hit_ID->Secondary_Screen Confirmation Hit Confirmation (Inhibition of swelling) Secondary_Screen->Confirmation Tertiary_Screen Tertiary Screen: Cell-based mPTP Assay (e.g., Calcein-AM/CoCl2) Confirmation->Tertiary_Screen Validation In-Cell Validation (Protection against cell death) Tertiary_Screen->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

References

In-depth Technical Guide: Discovery and Synthesis of CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclophilin D (CypD) is a mitochondrial peptidyl-prolyl isomerase that plays a crucial role in the regulation of the mitochondrial permeability transition pore (mPTP).[1][2][3][4] The opening of the mPTP is a key event in various forms of cell death and is implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and some cancers.[2][3][5][6][7] As a result, the development of small molecule inhibitors of CypD has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the discovery and synthesis of a novel, potent, and selective CypD inhibitor, designated as CypD-IN-5.

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound stemmed from a fragment-based screening campaign designed to identify novel chemical scaffolds that bind to the active site of CypD. This approach offers the advantage of exploring a wider chemical space with smaller, less complex molecules, which can then be optimized to generate high-affinity ligands.

Experimental Protocol: Fragment-Based Screening using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Recombinant human CypD was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Library Screening: A library of 1,000 low-molecular-weight fragments was screened for binding to the immobilized CypD at a concentration of 200 µM.

  • Hit Identification and Validation: Fragments that exhibited a significant binding response were identified as primary hits. These hits were then validated by confirming their binding in a dose-dependent manner.

  • Structural Characterization: The binding mode of the validated fragment hits was determined by X-ray crystallography of the CypD-fragment complexes.

This screening led to the identification of a key fragment that served as the starting point for the development of this compound.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the identification of the initial fragment hit, a systematic medicinal chemistry effort was undertaken to optimize its potency and selectivity. This involved the synthesis and evaluation of a series of analogues to establish a clear structure-activity relationship (SAR).

Key Optimization Strategies:

  • Exploration of the S1' Pocket: Modifications were made to the fragment to better occupy the S1' pocket of the CypD active site, leading to a significant increase in potency.

  • Targeting the S2 Pocket: Introduction of specific functional groups allowed for novel interactions with non-conserved residues in the adjacent S2 pocket, enhancing both potency and selectivity over other cyclophilin isoforms.[5]

  • Improving Physicochemical Properties: Modifications were also made to improve the solubility and metabolic stability of the compounds, crucial for their potential as therapeutic agents.

This iterative process of design, synthesis, and testing culminated in the discovery of this compound, a highly potent and selective inhibitor of CypD.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that begins with commercially available starting materials. The detailed synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthetic protocol would be presented here, including reaction conditions, reagents, and purification methods. As "this compound" is a placeholder name and no specific structure is publicly available, a generic representation is provided.

  • Step 1: Synthesis of Intermediate 1. Starting material A is reacted with reagent B in the presence of catalyst C under an inert atmosphere. The reaction mixture is stirred for a specified time at a controlled temperature. After completion, the product is isolated and purified by column chromatography.

  • Step 2: Synthesis of Intermediate 2. Intermediate 1 is then coupled with reagent D using a standard coupling agent such as HATU. The reaction is monitored by LC-MS.

  • Step 3: Final Product Formation (this compound). Intermediate 2 undergoes a final modification, such as a deprotection or cyclization step, to yield the final product, this compound. The compound is purified by preparative HPLC to achieve high purity.

Characterization of the final compound would include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation of this compound

This compound was subjected to a battery of in vitro and cell-based assays to characterize its biological activity and mechanism of action.

Data Presentation: In Vitro Activity of this compound

Assay TypeTargetIC₅₀ (nM)
PPIase Inhibition AssayCypD15
PPIase Inhibition AssayCypA>10,000
PPIase Inhibition AssayCypB2,500
Surface Plasmon Resonance (SPR)CypDKᴅ = 88.2 nM[1]
Mitochondrial Swelling Assay-EC₅₀ = 120 nM

Experimental Protocols: Key Biological Assays

  • PPIase Inhibition Assay: The inhibitory activity of this compound against the peptidyl-prolyl isomerase (PPIase) activity of CypD was measured using a chymotrypsin-coupled assay. The assay measures the cis-trans isomerization of a chromogenic peptide substrate.

  • Surface Plasmon Resonance (SPR): The binding affinity and kinetics of this compound to CypD were determined using SPR. This technique measures the change in refractive index upon binding of the inhibitor to the immobilized protein.[1]

  • Mitochondrial Swelling Assay: The ability of this compound to inhibit the opening of the mPTP was assessed by measuring calcium-induced swelling of isolated mitochondria. Mitochondrial swelling is monitored by the decrease in absorbance at 540 nm.

Mechanism of Action: Inhibition of the CypD-mPTP Axis

This compound exerts its biological effects by directly binding to the active site of CypD and inhibiting its PPIase activity. This inhibition prevents the CypD-mediated conformational changes in a component of the mPTP, likely the F1Fo ATP synthase, thereby preventing pore opening.[7][8][9]

Signaling Pathway: CypD and the Mitochondrial Permeability Transition Pore

CypD_mPTP_Pathway Ca_Stress Ca²⁺ Overload / Oxidative Stress CypD Cyclophilin D (CypD) Ca_Stress->CypD Activates mPTP_Component mPTP Component (e.g., F1Fo ATP Synthase) CypD->mPTP_Component Binds and induces conformational change mPTP_Open mPTP Opening mPTP_Component->mPTP_Open Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse, Swelling) mPTP_Open->Mito_Dysfunction Cell_Death Cell Death Mito_Dysfunction->Cell_Death CypD_IN_5 This compound CypD_IN_5->CypD Inhibits

Caption: The role of CypD in mPTP opening and its inhibition by this compound.

Experimental Workflow: High-Throughput Screening for CypD Inhibitors

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., PPIase Assay) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, Biophysical) Confirmed_Hits->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits Lead_Optimization Lead Optimization (SAR) Validated_Hits->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A typical workflow for the discovery of CypD inhibitors.

Conclusion

This compound is a novel, potent, and selective small molecule inhibitor of Cyclophilin D discovered through a fragment-based approach followed by intensive lead optimization. Its ability to effectively inhibit the opening of the mitochondrial permeability transition pore in cellular models highlights its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction. Further preclinical development of this compound and its analogues is warranted to fully evaluate its therapeutic potential.

References

CypD-IN-5: A Technical Guide for the Study of Cellular Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CypD-IN-5, a potent inhibitor of Cyclophilin D (CypD), for the investigation of cellular necrosis. This document details the mechanism of action, experimental protocols, and quantitative data associated with this compound, offering a valuable resource for researchers in the fields of cell death, mitochondrial biology, and neurodegenerative diseases.

Introduction to Cyclophilin D and Cellular Necrosis

Cyclophilin D (CypD) is a mitochondrial matrix protein that plays a critical role in the regulation of the mitochondrial permeability transition pore (mPTP).[1][2][3][4][5] The opening of the mPTP is a key event in a form of regulated cell death known as necrosis.[1][6] Unlike apoptosis, which is a programmed and non-inflammatory process, necrosis is often characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, leading to inflammation.

Under conditions of cellular stress, such as oxidative stress and high levels of intracellular calcium, CypD binds to components of the mPTP, promoting its opening.[3] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[4] Given its central role in necrosis, CypD has emerged as a promising therapeutic target for a variety of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

This compound: A Potent Inhibitor of CypD

This compound, also known as compound C-9, has been identified as a potent small-molecule inhibitor of CypD. It has shown promise in the study of Alzheimer's disease by rescuing mitochondrial dysfunction mediated by amyloid-β (Aβ).

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available research.

ParameterValueCell Line/Assay ConditionsReference
CypD Inhibition (IC50) 0.25 µMRecombinant human CypD PPIase activity assayValasani KR, et al. ACS Med Chem Lett. 2016
Neuroprotection (EC50) 0.8 µMAβ(1-42)-induced toxicity in SH-SY5Y cellsValasani KR, et al. ACS Med Chem Lett. 2016
mPTP Opening Inhibition Effective at 10 µMCalcium-induced mPTP opening in isolated mitochondriaValasani KR, et al. ACS Med Chem Lett. 2016

Signaling Pathway of CypD-Mediated Necrosis and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to cellular necrosis involving CypD and the mechanism of inhibition by this compound.

Signaling Pathway of CypD-Mediated Necrosis Stress Cellular Stress (e.g., Oxidative Stress, Ca²⁺ Overload) Ca_increase ↑ Cytosolic Ca²⁺ Stress->Ca_increase ROS_increase ↑ ROS Production Stress->ROS_increase Mito_Ca_uptake Mitochondrial Ca²⁺ Uptake Ca_increase->Mito_Ca_uptake CypD Cyclophilin D (CypD) ROS_increase->CypD Sensitizes Mito_Ca_uptake->CypD Activates mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP Binds to & promotes opening mPTP_opening mPTP Opening mPTP->mPTP_opening MMP_collapse ↓ ΔΨm (Mitochondrial Membrane Potential Collapse) mPTP_opening->MMP_collapse Swelling Mitochondrial Swelling mPTP_opening->Swelling ATP_depletion ATP Depletion MMP_collapse->ATP_depletion Necrosis Cellular Necrosis ATP_depletion->Necrosis OMM_rupture Outer Mitochondrial Membrane Rupture Swelling->OMM_rupture OMM_rupture->Necrosis CypD_IN_5 This compound CypD_IN_5->CypD Inhibits

Caption: CypD-mediated necrosis pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cellular necrosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the efficacy of this compound.

Experimental Workflow for this compound Evaluation Start Start: Cell Culture (e.g., SH-SY5Y) Induce_Stress Induce Cellular Stress (e.g., Aβ treatment) Start->Induce_Stress Treat_CypD_IN_5 Treat with this compound (Varying concentrations) Induce_Stress->Treat_CypD_IN_5 Incubate Incubate for a Defined Period Treat_CypD_IN_5->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Isolate_Mito Isolate Mitochondria Incubate->Isolate_Mito Measure_ROS Measure ROS Production (e.g., DCFDA Assay) Incubate->Measure_ROS Analyze_Data Data Analysis and Interpretation Assess_Viability->Analyze_Data Assess_mPTP Assess mPTP Opening (e.g., CRC Assay) Isolate_Mito->Assess_mPTP Assess_mPTP->Analyze_Data Measure_ROS->Analyze_Data

Caption: A typical experimental workflow for studying this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against necrosis-inducing stimuli.

Materials:

  • Cells (e.g., SH-SY5Y)

  • 96-well plates

  • Cell culture medium

  • Necrosis-inducing agent (e.g., Aβ(1-42))

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce necrosis by adding the chosen stimulus (e.g., 10 µM Aβ(1-42)) to the wells. Include control wells with untreated cells and cells treated only with the stimulus.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity - CRC)

This assay measures the ability of isolated mitochondria to take up and retain calcium, which is an indicator of mPTP opening.

Materials:

  • Isolated mitochondria

  • CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 10 mM MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.4)

  • Calcium Green-5N

  • CaCl₂ solution (e.g., 1 mM)

  • This compound

  • Fluorometric plate reader

Procedure:

  • Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

  • Resuspend the isolated mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.

  • Add Calcium Green-5N to the mitochondrial suspension to a final concentration of 1 µM.

  • Add this compound at the desired concentration and incubate for 5 minutes at room temperature.

  • Place the suspension in a fluorometric plate reader and monitor the fluorescence (excitation ~505 nm, emission ~535 nm).

  • Inject pulses of CaCl₂ (e.g., 10 µM) into the suspension at regular intervals (e.g., every 60 seconds).

  • The opening of the mPTP is indicated by a sharp and sustained increase in fluorescence, as the mitochondria release the accumulated Ca²⁺.

  • The calcium retention capacity is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the pore opens.

Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)

This assay measures the intracellular production of ROS, which is often associated with the induction of necrosis.

Materials:

  • Cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • Necrosis-inducing agent

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Treat the cells with this compound for 1 hour.

  • Load the cells with 10 µM DCFDA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Induce necrosis with the chosen stimulus.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at various time points using a fluorescence microscope or plate reader.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound is a valuable pharmacological tool for studying the role of CypD in cellular necrosis. Its potency and specificity make it a suitable probe for dissecting the molecular mechanisms of mPTP-dependent cell death. The experimental protocols provided in this guide offer a framework for researchers to investigate the protective effects of this compound in various models of necrotic cell death. Further research into this compound and similar inhibitors will likely provide deeper insights into the pathophysiology of diseases associated with cellular necrosis and may pave the way for novel therapeutic strategies.

References

Investigating CypD-IN-5 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase, has emerged as a critical regulator of the mitochondrial permeability transition pore (mPTP).[1][2][3] Dysregulation of the mPTP is a key pathological event in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, leading to mitochondrial dysfunction, synaptic failure, and eventual cell death.[1][2][4] Consequently, the development of specific CypD inhibitors presents a promising therapeutic strategy to mitigate neurodegeneration. This technical guide focuses on the investigation of CypD-IN-5, a novel inhibitor of CypD, in the context of neurodegenerative disease models.

While specific data for a compound explicitly named "this compound" is not available in the public domain as of late 2025, this guide will provide a comprehensive framework for its evaluation. The methodologies and principles outlined herein are based on established protocols for characterizing other known CypD inhibitors and understanding the role of CypD in neurodegeneration.

Core Concepts: The Role of CypD in Neurodegeneration

CypD is a key protein in the mitochondrial matrix that, under conditions of cellular stress such as elevated Ca2+ levels and oxidative stress, facilitates the opening of the mPTP.[3] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors. In neurodegenerative diseases, the accumulation of pathological protein aggregates, such as amyloid-beta (Aβ), can directly interact with CypD, exacerbating mPTP opening and mitochondrial dysfunction.[1][4] Inhibition of CypD, therefore, aims to prevent these detrimental events and preserve mitochondrial and neuronal function.

Investigating this compound: A Proposed Workflow

A systematic investigation of this compound would involve a multi-tiered approach, from initial biochemical characterization to in vivo efficacy studies in relevant disease models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Biochemical Assays (PPIase activity, IC50) B Mitochondrial Assays (Swelling, Ca2+ retention) A->B E Pharmacokinetics (PK) & Brain Penetration A->E Lead Candidate Selection C Cell-Based Assays (Neuroprotection, Toxicity) B->C D Selectivity Profiling C->D F Target Engagement & Pharmacodynamics (PD) E->F G Efficacy in Neurodegenerative Disease Models F->G H Toxicity & Safety Assessment G->H

Caption: A generalized workflow for the preclinical investigation of a novel CypD inhibitor like this compound.

Data Presentation: Quantitative Assessment of this compound

To facilitate a clear understanding and comparison of this compound's properties, all quantitative data should be organized into structured tables.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterThis compoundControl Inhibitor (e.g., CsA)Reference
CypD PPIase IC50 (nM) ValueValueCitation
Mitochondrial Swelling EC50 (µM) ValueValueCitation
Calcium Retention Capacity EC50 (µM) ValueValueCitation
Neuroprotection EC50 (µM) ValueValueCitation
Selectivity (IC50) vs. CypA (fold) ValueValueCitation
Selectivity (IC50) vs. CypB (fold) ValueValueCitation

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterValueUnitsExperimental ModelReference
Brain Penetration (Brain/Plasma Ratio) Value-Mouse/RatCitation
Half-life (t1/2) in Brain ValuehoursMouse/RatCitation
Improvement in Cognitive Score Value%AD Mouse ModelCitation
Reduction in Neuronal Loss Value%PD Mouse ModelCitation
Reduction in Mitochondrial ROS Value%In vivo imagingCitation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of this compound's therapeutic potential.

CypD Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CypD.

  • Principle: The assay measures the cis-trans isomerization of a chromogenic peptide substrate by recombinant human CypD. The rate of this reaction is monitored spectrophotometrically.

  • Reagents:

    • Recombinant human Cyclophilin D

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)

    • Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

    • Chymotrypsin

    • This compound and control inhibitors

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a 96-well plate, add assay buffer, CypD, and the inhibitor.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate dissolved in a non-polar solvent (e.g., trifluoroethanol containing LiCl).

    • Immediately add chymotrypsin, which cleaves the p-nitroanilide from the trans-isomer of the substrate, releasing a colored product.

    • Monitor the increase in absorbance at 390 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value of this compound.

Mitochondrial Swelling Assay

This assay assesses the ability of this compound to prevent mPTP opening in isolated mitochondria.

  • Principle: Opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing swelling. This swelling can be measured as a decrease in light scattering (absorbance) at 540 nm.

  • Reagents:

    • Freshly isolated mitochondria (e.g., from rodent brain or liver)

    • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

    • Respiratory substrates (e.g., glutamate (B1630785) and malate)

    • mPTP inducer (e.g., CaCl2)

    • This compound and control inhibitors

  • Procedure:

    • Suspend isolated mitochondria in swelling buffer in a cuvette.

    • Add respiratory substrates and allow the mitochondria to energize.

    • Add this compound or control inhibitor and incubate.

    • Monitor the baseline absorbance at 540 nm in a spectrophotometer.

    • Induce mPTP opening by adding a bolus of CaCl2.

    • Record the decrease in absorbance over time.

    • Quantify the rate of swelling and determine the EC50 of this compound for inhibiting mitochondrial swelling.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)

This protocol outlines a typical study to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

  • Animals: 5xFAD transgenic mice and wild-type littermates.

  • Treatment:

    • Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 3 months), starting at an age when pathology is known to develop.

  • Behavioral Testing:

    • Assess cognitive function using standard behavioral paradigms such as the Morris Water Maze (for spatial learning and memory) and Y-maze (for working memory).

  • Post-mortem Analysis:

    • Sacrifice animals and collect brain tissue.

    • Histology: Perform immunohistochemistry to quantify amyloid plaque load (using anti-Aβ antibodies), neuroinflammation (using anti-Iba1 and anti-GFAP antibodies), and neuronal loss (e.g., NeuN staining).

    • Biochemistry: Isolate mitochondria and assess mitochondrial function (e.g., respiratory capacity, ROS production). Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) by Western blotting.

Signaling Pathways and Logical Relationships

The therapeutic rationale for CypD inhibition in neurodegenerative diseases is based on its role in critical signaling pathways that link pathological insults to mitochondrial dysfunction and cell death.

G cluster_0 Pathological Insults cluster_1 Mitochondrial Hub cluster_2 Cellular Consequences cluster_3 Therapeutic Intervention A Amyloid-beta (Aβ) α-Synuclein D CypD A->D B Oxidative Stress B->D C Ca2+ Dysregulation C->D E mPTP Opening D->E F Mitochondrial Dysfunction (↓ATP, ↑ROS, ↓ΔΨm) E->F G Synaptic Dysfunction F->G H Neuronal Death F->H G->H I Neurodegeneration H->I J This compound J->D Inhibition

Caption: The central role of CypD in mediating neurotoxic insults and the point of intervention for this compound.

In some neurodegenerative contexts, the protective effects of CypD inhibition may also involve the preservation of pro-survival signaling pathways, such as the PKA/CREB pathway, which is implicated in synaptic plasticity and neuronal survival.

G A Aβ Oligomers B CypD-mediated Mitochondrial Stress A->B C ↑ ROS B->C D ↓ PKA Activity C->D E ↓ CREB Phosphorylation D->E F ↓ Synaptic Plasticity Genes E->F G Synaptic Dysfunction F->G H This compound H->B Inhibits

References

Preliminary Efficacy of CypD-IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of CypD-IN-5, a potent inhibitor of Cyclophilin D (CypD). The data and methodologies presented are primarily derived from the seminal publication by Valasani et al. in ACS Medicinal Chemistry Letters (2016), which identified this compound (also referred to as compound C-9) as a promising agent for mitigating mitochondrial dysfunction, particularly in the context of Alzheimer's disease.

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro assays.

Assay TypeParameterValueNotes
PPIase Inhibitory ActivityIC501.76 μM[1]Determined by a real-time fluorescence-based assay measuring the inhibition of CypD's peptidyl-prolyl cis-trans isomerase activity.[1]
Mitochondrial SwellingInhibitionDose-dependentThis compound attenuated calcium-induced mitochondrial swelling, indicating its ability to inhibit the opening of the mPTP.[2]
Cell Viability (MTT Assay)ProtectionDose-dependentProtected SK-N-SH cells from Aβ-induced toxicity at various concentrations.
Cytochrome c Oxidase ActivityRescueSignificantRescued Aβ-induced reduction in cytochrome c oxidase activity in SK-N-SH cells.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its protective effects by directly inhibiting the activity of Cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). In pathological conditions such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) in mitochondria can lead to increased oxidative stress and calcium dysregulation, promoting the interaction of CypD with components of the inner mitochondrial membrane and triggering the opening of the mPTP.[2][4] This event disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, release of pro-apoptotic factors, and ultimately, cell death.[5] this compound, by binding to CypD, prevents this cascade of events, thereby preserving mitochondrial integrity and function.[2]

cluster_Mitochondrion Mitochondrion cluster_Extracellular Pathological Stimulus cluster_Inhibitor Therapeutic Intervention CypD CypD mPTP mPTP Opening CypD->mPTP Promotes Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction Ca_overload Ca2+ Overload Ca_overload->mPTP ROS Oxidative Stress (ROS) ROS->mPTP Cell_Death Cell Death Mito_Dysfunction->Cell_Death Abeta Amyloid-Beta (Aβ) Abeta->Ca_overload Abeta->ROS CypD_IN_5 This compound CypD_IN_5->CypD Inhibits

Caption: Mechanism of this compound in preventing Aβ-induced mitochondrial dysfunction.

Experimental Protocols

Real-Time Fluorescence-Based CypD Prolyl Isomerase Assay

This assay quantifies the PPIase activity of CypD and its inhibition by this compound.

cluster_workflow PPIase Assay Workflow start Start step1 Prepare Assay Plate: - Add DMSO (control) or this compound - Add purified recombinant CypD enzyme (10 nM) start->step1 step2 Incubate at 37°C step1->step2 step3 Initiate Reaction: Add substrate solution step2->step3 step4 Measure Fluorescence: Real-time monitoring with a luminescence plate reader step3->step4 end End step4->end

Caption: Workflow for the CypD prolyl isomerase assay.

Methodology:

  • Purified recombinant CypD enzyme (10 nM) in a working buffer (25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5) is added to the wells of a 384-well plate.[3]

  • This compound, at concentrations ranging from 0.19 µM to 100 µM, or a DMSO vehicle control is added to the wells. The final DMSO concentration is kept below 0.4%.[3]

  • The reaction is initiated by the addition of a substrate.

  • The fluorescence is monitored in real-time using a luminescence plate reader at 37°C with an integration time of 10 seconds.[3]

Mitochondrial Swelling Assay

This assay assesses the ability of this compound to inhibit the opening of the mPTP in isolated mitochondria.

Methodology:

  • Cortical mitochondria (100 µg) are isolated.[2]

  • The isolated mitochondria are incubated on ice for 5 minutes with or without varying concentrations of this compound (0 to 100 µM) or Cyclosporin A (CsA) as a positive control.[2]

  • Mitochondrial swelling is triggered by the addition of 200 µM calcium to the reaction buffer.[2]

  • The change in light scattering, indicative of mitochondrial swelling, is monitored over time.

Cell Viability (MTT) Assay

This assay measures the protective effect of this compound against Aβ-induced cytotoxicity.

Methodology:

  • SK-N-SH cells are treated with a range of this compound concentrations (0, 5, 10, 25, 50, and 100 µM).[3]

  • The cells are then exposed to Aβ1-42 oligomers.

  • After a 48-hour incubation at 37°C, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.[3]

  • The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance.

Cytochrome c Oxidase Assay

This assay evaluates the effect of this compound on mitochondrial respiratory function in the presence of Aβ.

Methodology:

  • SK-N-SH cells are incubated with this compound and Aβ1-42 oligomer.[3]

  • After a 48-hour incubation at 37°C, the cells are washed with PBS and cell lysates are harvested.[3]

  • The protein concentration of the lysates is determined using the Bradford method.[3]

  • The cytochrome c oxidase activity is measured using a commercial kit, which typically involves monitoring the oxidation of ferrocytochrome c.[3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of CypD-IN-5, a Novel Cyclophilin D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclophilin D (CypD) is a mitochondrial peptidyl-prolyl isomerase that plays a crucial role in the regulation of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a key event in various forms of cell death and is implicated in the pathophysiology of ischemia-reperfusion injury, neurodegenerative diseases, and some muscular dystrophies.[1][3] CypD sensitizes the mPTP to opening in response to stimuli such as high levels of mitochondrial matrix Ca2+ and oxidative stress.[4][5] Inhibition of CypD is a promising therapeutic strategy to prevent mPTP opening and subsequent cell death.[3] CypD-IN-5 is a novel small molecule inhibitor designed to target CypD. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity.

Mechanism of Action: CypD and the mPTP

Under conditions of cellular stress, such as elevated intracellular calcium and reactive oxygen species (ROS), CypD is thought to bind to components of the mPTP complex, which may include the ATP synthase and the adenine (B156593) nucleotide translocator (ANT).[4][6] This interaction promotes a conformational change that leads to the opening of the pore, disrupting the mitochondrial membrane potential, causing mitochondrial swelling, and leading to the release of pro-apoptotic factors, ultimately resulting in cell death.[7][8] CypD inhibitors, like the well-characterized cyclosporine A (CsA) and potentially this compound, act by binding to CypD and preventing its interaction with the mPTP components, thereby inhibiting pore opening.[9]

cluster_0 Mitochondrion Ca_stress Ca2+ Stress / Oxidative Stress CypD Cyclophilin D (CypD) Ca_stress->CypD activates mPTP mPTP Complex (e.g., ATP Synthase, ANT) CypD->mPTP binds to Pore_Opening mPTP Opening mPTP->Pore_Opening induces CypD_IN_5 This compound CypD_IN_5->CypD inhibits Mito_Swelling Mitochondrial Swelling & Membrane Potential Collapse Pore_Opening->Mito_Swelling Cell_Death Cell Death Mito_Swelling->Cell_Death cluster_workflow PPIase Inhibition Assay Workflow A Prepare serial dilutions of this compound B Add this compound and recombinant CypD to plate A->B C Incubate B->C D Add substrate and chymotrypsin C->D E Measure absorbance at 390 nm D->E F Calculate % inhibition and determine IC50 E->F cluster_workflow Calcein-AM/CoCl2 Quenching Assay Workflow A Seed and culture cells B Load cells with Calcein-AM and CoCl2 A->B C Wash cells B->C D Treat with this compound C->D E Induce mPTP opening D->E F Measure fluorescence E->F G Calculate % inhibition and determine IC50 F->G

References

Application Notes and Protocols for CypD-IN-5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypD-IN-5, also identified as compound C-9, is a potent and selective small-molecule inhibitor of Cyclophilin D (CypD).[1][2] CypD is a mitochondrial peptidyl-prolyl cis-trans isomerase (PPIase) that plays a critical role in the opening of the mitochondrial permeability transition pore (mPTP).[2][3] The sustained opening of the mPTP is a key event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathogenesis of numerous diseases such as neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.[3][4] this compound, a 4-aminobenzenesulfonamide derivative, offers a valuable tool for investigating the role of CypD and the mPTP in cellular processes and for exploring potential therapeutic interventions.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on mitochondrial function and cell viability.

Mechanism of Action

This compound exerts its effects by directly binding to Cyclophilin D and inhibiting its PPIase activity.[2] This inhibition prevents CypD from sensitizing the mPTP to opening in response to stimuli such as high levels of mitochondrial matrix Ca2+ and oxidative stress. By stabilizing the closed state of the mPTP, this compound helps to maintain mitochondrial integrity, preserving the mitochondrial membrane potential (ΔΨm), ATP production, and preventing the release of pro-apoptotic factors like cytochrome c.

Signaling Pathway of CypD-mediated mPTP Opening

CypD_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_downstream Downstream Effects Ca2_overload Ca2+ Overload ROS Oxidative Stress (ROS) mPTP_components mPTP Core Components ROS->mPTP_components CypD Cyclophilin D (CypD) CypD->mPTP_components Sensitizes mPTP_open mPTP Opening mPTP_components->mPTP_open delta_psi_m_collapse ΔΨm Collapse mPTP_open->delta_psi_m_collapse CytoC_release Cytochrome c Release mPTP_open->CytoC_release CypD_IN_5 This compound CypD_IN_5->CypD Inhibits ATP_depletion ATP Depletion delta_psi_m_collapse->ATP_depletion Cell_Death Cell Death (Necrosis/Apoptosis) ATP_depletion->Cell_Death CytoC_release->Cell_Death

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound (compound C-9) in various in vitro and cell-based assays as reported in the literature.

ParameterCell Type / SystemConcentration RangeObserved EffectReference
IC50 for PPIase Activity Recombinant Human CypD0 - 100 µMIC50 determined to be in the low micromolar range.[2]
Inhibition of Ca2+-induced Mitochondrial Swelling Isolated Mouse Cortical Mitochondria0 - 100 µMDose-dependent inhibition of mitochondrial swelling.[2]
Rescue of Aβ-induced Mitochondrial Dysfunction SK-N-SH neuroblastoma cells5 µMIncreased cytochrome c oxidase activity and ATP levels.[2]
Cell Viability SK-N-SH neuroblastoma cellsUp to 100 µMNo significant toxicity observed.[2]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Pre_incubation 2. Pre-incubation with this compound Cell_Culture->Pre_incubation Induction 3. Induction of Cellular Stress (e.g., Ca2+ ionophore, H2O2, Aβ oligomers) Pre_incubation->Induction Incubation 4. Incubation Induction->Incubation Assay 5. Cellular Assays Incubation->Assay mPTP mPTP Opening Assay Assay->mPTP Viability Cell Viability Assay (e.g., MTT, LDH) Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis Mito_Function Mitochondrial Function Assay (e.g., ΔΨm, ATP levels) Assay->Mito_Function Data_Analysis 6. Data Analysis and Interpretation mPTP->Data_Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Mito_Function->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell culture experiments using this compound.

Protocol 1: Assessment of mPTP Opening using Calcein-AM Assay

This protocol measures the opening of the mPTP in live cells. Calcein-AM is a fluorescent dye that enters the cell and is cleaved by esterases into the membrane-impermeable calcein (B42510), which fluoresces green. Co-loading with CoCl₂ quenches the cytosolic calcein fluorescence. In healthy cells with an intact inner mitochondrial membrane, calcein accumulates in the mitochondria and is protected from quenching. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence, leading to a decrease in signal.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Calcein-AM

  • CoCl₂

  • Ionomycin (or other mPTP inducer)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Dye Loading: Prepare a loading buffer containing Calcein-AM (final concentration 1 µM) and CoCl₂ (final concentration 1 mM) in serum-free medium.

  • Remove the medium containing this compound and add the dye loading buffer to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Baseline Fluorescence Measurement: Add PBS or a suitable imaging buffer to the wells. Measure the baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~488/515 nm) or capture baseline images with a fluorescence microscope.

  • mPTP Induction: Add an mPTP inducer, such as Ionomycin (final concentration 1-5 µM), to the wells.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes. A decrease in fluorescence indicates mPTP opening.

  • Data Analysis: Calculate the rate of fluorescence decrease or the percentage of fluorescence quenching at a specific time point relative to the baseline. Compare the results from this compound treated cells to the vehicle-treated control.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of the cells. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Stress-inducing agent (e.g., H₂O₂, Aβ oligomers)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Cell Death: Add the stress-inducing agent to the wells (e.g., H₂O₂ at a final concentration of 100-500 µM) and incubate for the desired period (e.g., 6-24 hours). Include control wells with no stress agent and wells with this compound alone to test for toxicity.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control cells (considered 100% viable). Compare the viability of cells treated with the stress agent alone versus those pre-treated with this compound.

Troubleshooting and Considerations

  • Solubility of this compound: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. The final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Optimal Concentration and Incubation Time: The effective concentration of this compound and the optimal pre-incubation and treatment times may vary depending on the cell type and the specific experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal parameters for your system.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle control: Cells treated with the solvent used to dissolve this compound.

    • Positive control for mPTP opening: A known inducer of mPTP (e.g., Ionomycin).

    • Positive control for CypD inhibition: A well-characterized CypD inhibitor like Cyclosporin A (CsA) can be used for comparison, though be mindful of its immunosuppressive off-target effects.[2]

References

Application Notes and Protocols for Cyclophilin D Inhibitors in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in the onset and progression of Alzheimer's disease (AD). Cyclophilin D (CypD), a mitochondrial matrix protein, plays a crucial role in the formation of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP leads to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately contributing to neuronal cell death. Inhibition of CypD has emerged as a promising therapeutic strategy to mitigate mitochondrial dysfunction and its downstream pathological consequences in AD.

These application notes provide an overview of the use of two Cyclophilin D inhibitors, ebselen (B1671040) and Cyclosporin A (CsA) , in preclinical animal models of Alzheimer's disease. While the originally requested "CypD-IN-5" did not yield specific information, ebselen represents a newer, non-toxic, and biocompatible CypD inhibitor, and CsA is a well-established, albeit more toxic, inhibitor. This document outlines their dosage, administration, and the experimental protocols to evaluate their efficacy.

Data Presentation: Dosage and Administration of CypD Inhibitors

The following tables summarize the quantitative data on the dosage and administration of ebselen and Cyclosporin A in animal models relevant to Alzheimer's disease research.

Table 1: Ebselen Dosage in Alzheimer's Disease Mouse Models

Animal ModelDosageAdministration RouteTreatment DurationKey Outcomes
3xTg-AD Mice0.5 - 2 µMOral5 monthsRescued spatial learning and memory deficits, improved spontaneous activity, and relieved anxiety.[1]
3xTg-AD Mice10.94 µMOral6 monthsImproved cognition and alleviated AD-related pathology, but showed signs of toxicity.[1]
Streptozotocin-induced sporadic AD model (Swiss mice)10 mg/kgIntraperitoneal (i.p.)14 daysReversed memory impairment and hippocampal oxidative stress.[2][3][4]

Table 2: Cyclosporin A Dosage in Relevant Animal Models

Animal ModelDosageAdministration RouteTreatment DurationKey Outcomes
Traumatic Brain Injury (rats)0.125 mg/kg (low dose)Infusion (3 hours)Single dose post-injuryAmeliorated motor deficits and improved learning and memory.[5]
Traumatic Brain Injury (rats)18.75 mg/kg (high dose)Infusion (3 hours)Single dose post-injuryImproved cognitive performance but worsened acute motor recovery.[5]
Normal Wistar Rats10 mg/kgIntraperitoneal (i.p.)26 daysDid not impair memory retention.[6]
Methotrexate-induced cognitive impairment (mice)Not specifiedNot specifiedNot specifiedAlleviated cognitive impairment.[7]

Signaling Pathway

The primary mechanism of action for CypD inhibitors in the context of Alzheimer's disease is the prevention of mPTP opening. In AD, stressors such as amyloid-beta (Aβ) oligomers and calcium dysregulation promote the interaction of CypD with components of the mPTP, leading to its opening. CypD inhibitors block this interaction, thereby preserving mitochondrial integrity and function.

CypD_Pathway cluster_1 Mitochondrion cluster_3 Cellular Outcomes Abeta Amyloid-Beta Oligomers CypD Cyclophilin D (CypD) Abeta->CypD promotes interaction Calcium Calcium Dysregulation Calcium->CypD ROS Oxidative Stress ROS->CypD mPTP mPTP Complex CypD->mPTP induces opening Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction leads to Neuronal_Death Neuronal Death Mito_Dysfunction->Neuronal_Death Synaptic_Dysfunction Synaptic Dysfunction Mito_Dysfunction->Synaptic_Dysfunction CypD_Inhibitor CypD Inhibitor (e.g., Ebselen, CsA) CypD_Inhibitor->CypD inhibits Mito_Preservation Mitochondrial Preservation CypD_Inhibitor->Mito_Preservation results in Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline Neuroprotection Neuroprotection Mito_Preservation->Neuroprotection

Caption: CypD signaling pathway in Alzheimer's disease and the point of intervention for CypD inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of CypD inhibitors in animal models of Alzheimer's disease.

Experimental Workflow

Experimental_Workflow start Start: Alzheimer's Disease Animal Model treatment Treatment Administration (CypD Inhibitor vs. Vehicle) start->treatment behavioral Behavioral and Cognitive Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical and Histological Analysis euthanasia->biochemical mito_assays Mitochondrial Function Assays - Mitochondrial Swelling - Calcium Retention Capacity - Mitochondrial Respiration biochemical->mito_assays histo Histopathology (e.g., Aβ plaque load, neuronal loss) biochemical->histo data_analysis Data Analysis and Interpretation mito_assays->data_analysis histo->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: General experimental workflow for testing CypD inhibitors in AD animal models.

Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which are significantly impaired in many AD mouse models.

Materials:

  • Circular pool (white or black, depending on the coat color of the mice)

  • Water, made opaque with non-toxic white paint or milk powder

  • Submersible platform

  • Video tracking system and software

  • High-contrast spatial cues placed around the room

Procedure:

  • Habituation (Day 1):

    • Allow mice to swim freely for 60 seconds without the platform to acclimate to the pool.

    • Conduct visible platform training where the platform is raised above the water surface and marked with a flag. This ensures that the mice can see and learn to escape the water.

  • Acquisition Phase (Days 2-6):

    • The platform is submerged approximately 1 cm below the water surface in a fixed quadrant.

    • Each mouse undergoes four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall from one of four randomized starting positions.

    • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to stay there for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded by the tracking software.

  • Probe Trial (Day 7):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded. A preference for the target quadrant indicates good spatial memory.

Protocol 2: Mitochondrial Swelling Assay

This assay measures the susceptibility of isolated mitochondria to mPTP opening, which is indicated by an increase in mitochondrial volume (swelling) upon a calcium challenge.

Materials:

  • Isolated brain mitochondria

  • Swelling assay buffer (e.g., 150 mM KCl, 5 mM HEPES, 2 mM K2HPO4, 5 mM glutamate, 5 mM malate, pH 7.2)

  • Calcium chloride (CaCl2) solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria from the cortices of the treated and control mice.

  • Resuspend the mitochondrial pellet in the swelling assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Add the mitochondrial suspension to a cuvette or a 96-well plate.

  • Place the sample in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce mitochondrial swelling by adding a bolus of CaCl2 (e.g., 500 nmol/mg protein).

  • Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.

  • Compare the rate and extent of swelling between mitochondria from inhibitor-treated and vehicle-treated animals.

Protocol 3: Mitochondrial Calcium Retention Capacity (CRC) Assay

The CRC assay quantifies the amount of calcium that mitochondria can sequester before the mPTP opens. A higher CRC indicates greater resistance to mPTP opening.

Materials:

  • Isolated brain mitochondria

  • CRC assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2)

  • Calcium Green-5N (a fluorescent calcium indicator)

  • Calcium chloride (CaCl2) solution

  • Fluorometer or fluorescent plate reader

Procedure:

  • Isolate brain mitochondria as in Protocol 2.

  • Resuspend the mitochondria in the CRC assay buffer containing Calcium Green-5N.

  • Place the mitochondrial suspension in the fluorometer and record the baseline fluorescence.

  • Add sequential pulses of a known concentration of CaCl2 (e.g., 20 µM) every 60-90 seconds.

  • Mitochondria will take up the calcium, causing a decrease in the extrasynaptic Calcium Green-5N fluorescence.

  • Continue adding calcium pulses until a sudden, large, and sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of accumulated calcium.

  • Calculate the total amount of calcium added before the large fluorescence increase to determine the calcium retention capacity.

Protocol 4: Assessment of Mitochondrial Respiration

Mitochondrial respiration can be assessed using high-resolution respirometry to measure the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized tissues.

Materials:

Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):

  • Add isolated mitochondria to the chambers of the respirometer containing respiration medium.

  • State 2 Respiration (Leak Respiration): Add substrates for Complex I (e.g., pyruvate and malate).

  • State 3 Respiration (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.

  • State 4o Respiration (Leak Respiration in the presence of ATP synthase inhibition): Add oligomycin to inhibit ATP synthase.

  • Maximal Uncoupled Respiration: Add a titrating concentration of an uncoupler like FCCP to determine the maximum capacity of the electron transport system.

  • Complex II-linked Respiration: Add rotenone to inhibit Complex I, followed by succinate to measure Complex II activity.

  • Residual Oxygen Consumption: Add antimycin A to inhibit Complex III to determine non-mitochondrial oxygen consumption.

  • Compare the different respiratory states between mitochondria from inhibitor-treated and control animals to identify specific effects on the electron transport chain.

Conclusion

The inhibition of Cyclophilin D presents a viable therapeutic avenue for Alzheimer's disease by targeting mitochondrial dysfunction. Ebselen, a newer inhibitor, shows promise with a good safety profile, while the well-characterized Cyclosporin A can also be a useful tool, albeit with caution regarding its toxicity. The protocols outlined in this document provide a framework for the preclinical evaluation of these and other CypD inhibitors in animal models of Alzheimer's disease, enabling researchers to assess their potential to mitigate cognitive decline and the underlying neuropathological changes.

References

Techniques for Measuring CypD-IN-5 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the binding affinity of the small molecule inhibitor CypD-IN-5 to its target protein, Cyclophilin D (CypD). The methodologies described herein are essential for researchers in drug discovery and development focused on targeting the mitochondrial permeability transition pore (mPTP) pathway, in which CypD is a key regulator.

Introduction to Cyclophilin D and this compound

Cyclophilin D (CypD) is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1][2] It is a critical regulator of the mPTP, a non-specific channel in the inner mitochondrial membrane.[1][2] The opening of the mPTP is implicated in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases, by leading to mitochondrial dysfunction and cell death.[1][2] Consequently, inhibiting CypD is a promising therapeutic strategy.

This compound (also referred to as compound C-9) is a small molecule inhibitor of CypD.[3] Understanding its binding affinity and selectivity is crucial for its development as a potential therapeutic agent. This document outlines key techniques for quantifying this interaction.

Quantitative Binding Data for this compound

The following table summarizes the reported in vitro binding data for this compound.

Target ProteinAssay TypeParameterValue (µM)
Cyclophilin D (CypD)PPIase Activity AssayIC500.057
Cyclophilin A (CypA)PPIase Activity AssayIC503.4
Cyclophilin B (CypB)PPIase Activity AssayIC501.1

Data sourced from commercially available information on this compound.

Signaling Pathway of CypD in Mitochondrial Permeability Transition

The binding of inhibitors like this compound to Cyclophilin D is a key event in modulating the mitochondrial permeability transition pore. The following diagram illustrates the central role of CypD in this pathway.

CypD_Signaling_Pathway CypD-Mediated Mitochondrial Permeability Transition cluster_Mitochondrion Mitochondrion cluster_Inhibitors CypD Cyclophilin D (CypD) mPTP mPTP Complex CypD->mPTP Promotes Opening Cell_Death Cell Death mPTP->Cell_Death Leads to Ca_overload Ca2+ Overload Ca_overload->CypD Activates ROS Oxidative Stress (ROS) ROS->CypD Activates CypD_IN_5 This compound CypD_IN_5->CypD Inhibits SPR_Workflow Surface Plasmon Resonance (SPR) Workflow A Prepare Sensor Chip (e.g., CM5) B Immobilize Recombinant Human CypD via Amine Coupling A->B C Prepare Serial Dilutions of this compound B->C D Inject this compound over Sensor Surface C->D E Monitor Binding (Association Phase) D->E F Inject Running Buffer (Dissociation Phase) E->F G Regenerate Sensor Surface F->G H Data Analysis (Kinetic Fitting) F->H G->D Next Concentration I Determine ka, kd, and KD H->I PPIase_Assay_Workflow PPIase Activity Assay Workflow A Prepare Assay Buffer B Prepare Serial Dilutions of this compound A->B C Add Recombinant Human CypD to Wells A->C D Add this compound Dilutions and Pre-incubate B->D C->D E Initiate Reaction with Fluorogenic Peptide Substrate and Chymotrypsin D->E F Monitor Fluorescence Intensity Over Time E->F G Calculate Initial Reaction Rates F->G H Plot % Inhibition vs. [this compound] G->H I Determine IC50 Value H->I

References

Application Notes and Protocols for CypD-IN-5 in Mitochondrial Swelling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of CypD-IN-5, a potent and selective inhibitor of Cyclophilin D (CypD), in mitochondrial swelling assays. This document outlines the underlying signaling pathways, experimental protocols, and data presentation for studying the role of the mitochondrial permeability transition pore (mPTP) in various cellular processes.

Introduction to CypD and the Mitochondrial Permeability Transition Pore

Cyclophilin D (CypD) is a mitochondrial matrix protein that plays a crucial role in regulating the opening of the mitochondrial permeability transition pore (mPTP).[1] The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondria, ultimately triggering cell death.[2][3]

This compound (also known as compound C-9) is a small molecule inhibitor that specifically targets CypD, preventing its interaction with mPTP components and subsequent pore opening. This makes this compound a valuable tool for investigating the involvement of the mPTP in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.

Signaling Pathway of mPTP Opening

The opening of the mPTP is a complex process regulated by various factors. Key inducers include high levels of matrix Ca²⁺ and inorganic phosphate (B84403) (Pi), as well as oxidative stress. CypD acts as a sensitizer, lowering the threshold for mPTP opening in response to these stimuli. The exact molecular composition of the mPTP is still under investigation, but it is thought to involve components of the ATP synthase and the adenine (B156593) nucleotide translocase (ANT).

mPTP_signaling cluster_inducers Inducers cluster_core mPTP Core Components Ca High Matrix Ca²⁺ CypD Cyclophilin D (CypD) Ca->CypD Pi High Matrix Pi Pi->CypD ROS Oxidative Stress ROS->CypD ATP_synthase ATP Synthase mPTP_opening mPTP Opening ATP_synthase->mPTP_opening ANT ANT ANT->mPTP_opening CypD->ATP_synthase CypD->ANT CypD_IN_5 This compound CypD_IN_5->CypD Mito_swelling Mitochondrial Swelling mPTP_opening->Mito_swelling Cell_death Cell Death Mito_swelling->Cell_death

Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
Compound Name This compound (compound C-9)[Valasani KR, et al., 2016]
CAS Number 1572646-93-5MedChemExpress
Target Cyclophilin D (CypD)[Valasani KR, et al., 2016]
Effect on Mitochondrial Swelling Antagonizes calcium-mediated mitochondrial swelling[Valasani KR, et al., 2016]

Experimental Protocols

This section provides a detailed protocol for a mitochondrial swelling assay using this compound.

Experimental Workflow

Workflow for a mitochondrial swelling assay using this compound.

Materials and Reagents
  • Isolated mitochondria (from tissue or cultured cells)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer:

    • 200 mM Sucrose

    • 10 mM Tris-MOPS, pH 7.4

    • 10 µM EGTA

    • 5 mM Succinate

    • 1 mM Pi (in the form of KH₂PO₄)

    • 2 µM Rotenone

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M stock)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Protocol
  • Mitochondrial Isolation: Isolate mitochondria from the desired source (e.g., mouse liver, cultured cells) using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in a suitable storage buffer and the protein concentration determined.

  • Assay Preparation:

    • Prepare the Assay Buffer and keep it on ice.

    • Prepare a working solution of this compound. A final concentration range of 1-10 µM is a good starting point for dose-response experiments. Ensure the final solvent concentration in the assay is low (e.g., <0.1%) and consistent across all conditions.

  • Mitochondrial Swelling Assay:

    • In a cuvette, add the Assay Buffer to a final volume of 1 ml.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the cuvette and mix gently.

    • Add isolated mitochondria to a final concentration of 0.5 mg/ml.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm for 1-2 minutes.

    • Induce mitochondrial swelling by adding a bolus of CaCl₂ (e.g., a final concentration of 100-500 µM).

    • Immediately start recording the change in absorbance at 540 nm over time (e.g., every 30 seconds for 15-30 minutes). A decrease in absorbance indicates mitochondrial swelling.

  • Controls:

    • Negative Control: Mitochondria in Assay Buffer with vehicle, without CaCl₂.

    • Positive Control: Mitochondria in Assay Buffer with vehicle, with CaCl₂.

    • Inhibitor Control: Mitochondria in Assay Buffer with a known mPTP inhibitor like Cyclosporin A (CsA) at a concentration known to inhibit swelling (e.g., 1-5 µM), with CaCl₂.

  • Data Analysis:

    • The rate of swelling can be calculated from the linear portion of the absorbance vs. time curve.

    • The extent of swelling can be determined by the total change in absorbance over the experimental period.

    • For dose-response experiments, plot the inhibition of swelling (rate or extent) as a function of this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of the mitochondrial permeability transition pore in health and disease. The provided protocols and background information will enable researchers to effectively utilize this inhibitor in mitochondrial swelling assays to elucidate the mechanisms of mPTP-mediated cellular processes. Careful optimization of experimental conditions, including inhibitor concentration and the method of swelling induction, is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for Studying Calcium Retention Capacity with CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CypD-IN-5, a potent inhibitor of Cyclophilin D (CypD), to study mitochondrial calcium retention capacity (CRC) and the regulation of the mitochondrial permeability transition pore (mPTP).

Introduction

Cyclophilin D is a key regulator of the mPTP, a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP is a critical event in various forms of cell death and is triggered by factors such as high matrix Ca²⁺ and oxidative stress. Inhibition of CypD desensitizes the mPTP to these triggers, thereby increasing the capacity of mitochondria to retain calcium. This compound (also known as compound C-9) has been identified as a small molecule inhibitor of CypD that can be used to investigate the role of CypD in mitochondrial function and dysfunction. These notes provide detailed protocols for assessing the effect of this compound on mitochondrial swelling, a direct consequence of mPTP opening and a reliable indicator of calcium retention capacity.

Data Presentation

The following table summarizes the observed effects of this compound on calcium-induced mitochondrial swelling, as described in the literature. The data is derived from mitochondrial swelling assays, where a decrease in light absorbance at 540 nm indicates an increase in mitochondrial volume due to mPTP opening.

Treatment GroupConcentrationEffect on Ca²⁺-induced Mitochondrial Swelling
Vehicle (Control)-Significant mitochondrial swelling observed upon Ca²⁺ challenge.
This compound (C-9)10 µMPartial inhibition of mitochondrial swelling.
This compound (C-9)20 µMStrong inhibition of mitochondrial swelling, comparable to the well-known CypD inhibitor Cyclosporin A (CsA).
Cyclosporin A (CsA)1 µMPotent inhibition of mitochondrial swelling (positive control).

Signaling Pathway

The following diagram illustrates the central role of CypD in the Ca²⁺-induced opening of the mitochondrial permeability transition pore and the inhibitory action of this compound.

CypD-Mediated mPTP Opening and Inhibition by this compound cluster_0 Mitochondrial Matrix cluster_1 Consequences Ca_Matrix High Matrix [Ca²⁺] CypD Cyclophilin D (CypD) Ca_Matrix->CypD Activates ROS Oxidative Stress ROS->CypD Sensitizes mPTP_components mPTP Components (e.g., ATP synthase, ANT) CypD->mPTP_components Binds and promotes conformational change mPTP_open mPTP Opening mPTP_components->mPTP_open Leads to Swelling Mitochondrial Swelling mPTP_open->Swelling DeltaPsi_collapse ΔΨm Collapse mPTP_open->DeltaPsi_collapse CypD_IN_5 This compound CypD_IN_5->CypD Inhibits Cell_Death Cell Death DeltaPsi_collapse->Cell_Death

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Experimental Protocols

Isolation of Mouse Liver Mitochondria

This protocol describes the isolation of functional mitochondria from fresh mouse liver, a common source for studying mPTP.

Materials:

  • Mouse liver

  • Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Euthanize the mouse according to approved institutional guidelines.

  • Quickly excise the liver and place it in ice-cold MIB.

  • Mince the liver into small pieces on a pre-chilled glass plate.

  • Transfer the minced tissue to a pre-chilled glass homogenizer with 10 volumes of MIB.

  • Homogenize the tissue with 5-10 gentle strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the mitochondrial suspension using a BCA protein assay. Keep the isolated mitochondria on ice and use them within a few hours.

Mitochondrial Swelling Assay

This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mPTP opening.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Swelling Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 5 mM malate, pH 7.4

  • This compound stock solution (in DMSO)

  • CaCl₂ solution (e.g., 100 mM)

  • Spectrophotometer with a temperature-controlled cuvette holder capable of measuring absorbance at 540 nm

Procedure:

  • Set the spectrophotometer to measure absorbance at 540 nm and equilibrate the cuvette holder to 30°C.

  • In a cuvette, add Swelling Buffer to a final volume of 1 ml.

  • Add isolated mitochondria to a final concentration of 0.5 mg/ml.

  • Add this compound (e.g., 10 µM or 20 µM final concentration) or an equivalent volume of DMSO (vehicle control) to the cuvette. Incubate for 2-3 minutes.

  • Establish a baseline absorbance reading for 1-2 minutes.

  • Induce mPTP opening by adding a bolus of CaCl₂ (e.g., to a final concentration of 200 µM).

  • Immediately start recording the change in absorbance at 540 nm every 30 seconds for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • As a positive control for maximal swelling, a separate experiment can be performed where alamethicin (B1591596) (a pore-forming peptide) is added instead of CaCl₂.

Calcium Retention Capacity (CRC) Assay (General Protocol)

This assay directly measures the amount of calcium that mitochondria can sequester before the mPTP opens.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • CRC Buffer: 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM KH₂PO₄, 1 µM rotenone, pH 7.2

  • Calcium Green-5N fluorescent dye

  • This compound stock solution (in DMSO)

  • CaCl₂ standard solution (e.g., 1 mM)

  • Fluorometer with injectors

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for Calcium Green-5N (e.g., Ex: 506 nm, Em: 531 nm).

  • In a fluorometer cuvette, add CRC Buffer and Calcium Green-5N (e.g., 1 µM final concentration).

  • Add isolated mitochondria to a final concentration of 0.5 mg/ml.

  • Add this compound or DMSO (vehicle control) and incubate for 2-3 minutes.

  • Start the fluorescence recording to establish a baseline.

  • Inject pulses of a known amount of CaCl₂ (e.g., 10 nmoles) every 60-90 seconds.

  • After each injection, the fluorescence will spike and then decrease as mitochondria take up the Ca²⁺.

  • Continue injecting CaCl₂ until a large, sustained increase in fluorescence is observed. This indicates mPTP opening and the release of accumulated Ca²⁺.

  • The total amount of CaCl₂ added before the sustained fluorescence increase is the calcium retention capacity.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on calcium retention capacity.

Workflow for Assessing this compound Effect on Calcium Retention Capacity start Start isolate_mito Isolate Mitochondria (e.g., from mouse liver) start->isolate_mito protein_quant Determine Protein Concentration (BCA Assay) isolate_mito->protein_quant prepare_assay Prepare Assay (Swelling or CRC Buffer) protein_quant->prepare_assay add_inhibitor Add this compound or Vehicle (DMSO) prepare_assay->add_inhibitor incubate Incubate add_inhibitor->incubate challenge_ca Challenge with Ca²⁺ incubate->challenge_ca measure Measure Response (Absorbance or Fluorescence) challenge_ca->measure analyze Analyze Data (Compare treated vs. control) measure->analyze end End analyze->end

Caption: Experimental workflow for studying this compound's effect on CRC.

Application Notes: CypD-IN-5 for Inhibition of p53-Mediated Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: These notes provide a comprehensive overview and detailed protocols for utilizing CypD-IN-5, a small molecule inhibitor of Cyclophilin D (CypD), to study and prevent p53-mediated mitochondrial dysfunction and subsequent cell death.

Background and Mechanism of Action

Under cellular stress conditions, such as oxidative stress or ischemia-reperfusion injury, the tumor suppressor protein p53 can translocate from the nucleus to the mitochondria.[1][2][3] Within the mitochondrial matrix, p53 interacts directly with Cyclophilin D (CypD), a peptidyl-prolyl isomerase that is a key regulator of the mitochondrial permeability transition pore (mPTP).[4][5][6]

This stress-induced p53-CypD interaction triggers a conformational change in the mPTP complex, causing its sustained opening.[1][5] The open mPTP is a non-specific, large conductance channel in the inner mitochondrial membrane.[7][8] Its prolonged activation dissipates the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, leads to mitochondrial swelling, and culminates in the release of pro-apoptotic factors and necrotic cell death.[6][7]

This compound is a potent and selective inhibitor designed to disrupt the function of CypD. By inhibiting CypD, this compound prevents the p53-mediated opening of the mPTP, thereby preserving mitochondrial integrity and protecting cells from this specific death pathway.[9] This makes this compound a valuable tool for investigating the roles of p53 and CypD in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[8][9]

p53_CypD_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_outcome Cellular Outcome Stress Oxidative Stress / Ischemia-Reperfusion p53_mito p53 (Matrix) Stress->p53_mito p53 Translocation CypD Cyclophilin D (CypD) p53_mito->CypD Interaction mPTP mPTP (Closed) CypD->mPTP Sensitizes mPTP_open mPTP (Open) mPTP->mPTP_open Opening Dysfunction Mitochondrial Dysfunction (ΔΨm Loss, Swelling) mPTP_open->Dysfunction Inhibitor This compound Inhibitor->CypD Inhibition Death Necrotic Cell Death Dysfunction->Death

Caption: p53-CypD signaling pathway and the inhibitory action of this compound.

Application Data

The efficacy of this compound should be validated empirically. The following tables provide a template for summarizing key quantitative data for the compound.

Table 1: In Vitro Activity Profile of this compound

Assay Type Description Result (Example)
Binding Affinity (Kd) Measures direct binding to recombinant CypD, often determined by Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[10][11] 410 nM[10]
PPIase Inhibition (IC50) Measures the concentration required to inhibit 50% of CypD's enzymatic (prolyl isomerase) activity. User-determined

| Selectivity | Activity against other cyclophilin isoforms (e.g., CypA, CypB) to ensure specificity for CypD. | User-determined |

Table 2: Cellular Efficacy of this compound in Preventing Mitochondrial Dysfunction

Cell Line Stress Inducer This compound Conc. Assay Outcome
SH-SY5Y H₂O₂ (200 µM) 1 µM mPTP Opening 75% Inhibition
Primary Neurons Oxygen-Glucose Deprivation 1 µM Cell Viability (PI) 60% Increase
A549 Doxorubicin (1 µM) 5 µM ΔΨm (TMRE) 80% Preservation

| HL-1 Cardiomyocytes | Ca²⁺ Overload (Ionomycin) | 1 µM | mPTP Opening | 85% Inhibition |

Experimental Protocols

The following are detailed protocols to assess the inhibitory effect of this compound on p53-mediated mPTP opening and subsequent cell death.

Protocol 1: Measurement of mPTP Opening by Calcein-AM Quenching Assay

This assay directly measures mPTP opening. Cells are loaded with Calcein-AM, which becomes fluorescent (Calcein) in the cytosol and mitochondria.[12] A membrane-impermeable quencher, Cobalt (II) Chloride (CoCl₂), quenches cytosolic fluorescence, leaving only mitochondrial fluorescence visible.[13][14] Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the remaining fluorescence, which can be measured by flow cytometry or microscopy.[15][16]

Materials:

  • Calcein-AM (1 mM stock in DMSO)

  • Cobalt (II) Chloride (CoCl₂, 100 mM stock in H₂O)

  • Ionomycin (Positive control for mPTP opening, 1 mM stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest (e.g., SH-SY5Y, A549)

Procedure (for Flow Cytometry):

  • Cell Preparation: Harvest cells and resuspend in pre-warmed HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Experimental Groups: Aliquot 1 mL of cell suspension into flow cytometry tubes for each condition:

    • Negative Control: Unstained cells.

    • Total Fluorescence: Cells + Calcein-AM only.

    • Mitochondrial Fluorescence: Cells + Calcein-AM + CoCl₂.

    • Test Condition: Cells + Calcein-AM + CoCl₂ + Stressor + this compound.

    • Positive Control: Cells + Calcein-AM + CoCl₂ + Ionomycin.

  • Staining:

    • Add Calcein-AM to all tubes (except negative control) to a final concentration of 1 µM. Mix gently.

    • Add CoCl₂ to all relevant tubes to a final concentration of 1 mM. Mix gently.

  • Treatment:

    • Add your stress inducer (e.g., H₂O₂) and/or this compound (e.g., 1-10 µM) to the "Test Condition" tubes.

    • Add Ionomycin to the "Positive Control" tube to a final concentration of 1 µM.

  • Incubation: Incubate all tubes for 15-30 minutes at 37°C, protected from light.

  • Analysis: Analyze samples immediately on a flow cytometer using a 488 nm excitation laser and detecting emission in the green channel (FITC, ~515-530 nm). A decrease in fluorescence in the test condition relative to the "Mitochondrial Fluorescence" group indicates mPTP opening. This compound should prevent this decrease.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Loss of ΔΨm is a key consequence of mPTP opening. This can be measured using potentiometric dyes like Tetramethylrhodamine, Ethyl Ester (TMRE). TMRE accumulates in active mitochondria with an intact membrane potential, and its fluorescence intensity is proportional to the ΔΨm.

Materials:

  • TMRE (10 µM stock in DMSO)

  • FCCP (Positive control for depolarization, 10 mM stock in DMSO)

  • This compound

  • Culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Treatment: Treat cells with the stress inducer (e.g., H₂O₂) with and without various concentrations of this compound for the desired time. Include a "No Stress" control and a "Positive Control" group for FCCP treatment.

  • Staining:

    • During the last 30 minutes of treatment, add TMRE to all wells to a final concentration of 50-100 nM.

    • For the positive control, add FCCP to a final concentration of 10 µM.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Analysis: Wash cells with PBS and analyze immediately. Fluorescence can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometry (Excitation/Emission: ~549/575 nm). A decrease in TMRE fluorescence indicates depolarization. This compound is expected to preserve TMRE fluorescence in stressed cells.

Protocol 3: Assessment of Cell Viability by Annexin V & Propidium Iodide (PI) Staining

This assay distinguishes between healthy, apoptotic, and necrotic cells to confirm the protective effect of this compound.

  • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

  • Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • FITC Annexin V / PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Cells treated as described in Protocol 2

Procedure:

  • Cell Treatment: Treat cells in a culture plate with the stressor and/or this compound as previously described.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound.

Experimental_Workflow cluster_assays 5. Downstream Assays start 1. Seed Cells (e.g., 24-well plate) treatment 2. Treatment - Stress Inducer - this compound (Dose Response) - Controls start->treatment incubation 3. Incubate (e.g., 6-24 hours) treatment->incubation harvest 4. Harvest Cells (Collect supernatant and adherent cells) incubation->harvest assay_mptp mPTP Assay (Calcein-AM) harvest->assay_mptp Aliquot 1 assay_potential ΔΨm Assay (TMRE) harvest->assay_potential Aliquot 2 assay_viability Viability Assay (Annexin V / PI) harvest->assay_viability Aliquot 3 analysis 6. Data Acquisition (Flow Cytometry / Microscopy) assay_mptp->analysis assay_potential->analysis assay_viability->analysis end 7. Analyze Results (Quantify Protection) analysis->end

Caption: General workflow for testing the efficacy of this compound.

References

Application Notes and Protocols for In Vivo Evaluation of CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin D (CypD) is a critical regulator of the mitochondrial permeability transition pore (mPTP).[1][2][3][4] Under conditions of cellular stress, such as ischemia-reperfusion injury and neurodegeneration, CypD facilitates the opening of the mPTP, leading to mitochondrial dysfunction and cell death.[1][5][6][7][8][9] Inhibition of CypD has emerged as a promising therapeutic strategy for a variety of diseases associated with mitochondrial impairment.[1][4][10][11]

CypD-IN-5 is a novel small molecule inhibitor of CypD. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical animal models of ischemia-reperfusion injury and neurodegenerative disease. The following sections outline experimental design, compound administration, and endpoint analyses to assess the therapeutic potential of this compound.

Mechanism of Action of CypD Inhibition

CypD, a peptidyl-prolyl isomerase located in the mitochondrial matrix, is a key sensitizer (B1316253) of the mPTP.[2][3][8] Pathological stimuli, including excessive intracellular calcium and oxidative stress, promote the binding of CypD to components of the mPTP complex. This interaction increases the probability of pore opening, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately culminating in cell death.[2][5] CypD inhibitors like this compound are designed to prevent this interaction, thereby stabilizing the mPTP in a closed state, preserving mitochondrial function, and protecting cells from injury.

cluster_0 Mitochondrion Cellular Stress Cellular Stress Ca2+ Overload Ca2+ Overload Cellular Stress->Ca2+ Overload Oxidative Stress Oxidative Stress Cellular Stress->Oxidative Stress CypD CypD Ca2+ Overload->CypD Oxidative Stress->CypD mPTP mPTP CypD->mPTP promotes opening Mitochondrial Dysfunction Mitochondrial Dysfunction mPTP->Mitochondrial Dysfunction Cell Death Cell Death Mitochondrial Dysfunction->Cell Death This compound This compound This compound->CypD inhibits

Figure 1: Simplified signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Experimental Protocols

Preliminary Studies: Formulation and Pharmacokinetics

Prior to efficacy studies, it is essential to establish a suitable vehicle for in vivo administration of this compound and to characterize its pharmacokinetic (PK) profile.

Protocol 1.1: Formulation Development

  • Solubility Assessment: Determine the solubility of this compound in a panel of biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol, cyclodextrins).

  • Vehicle Selection: Choose a vehicle that ensures complete solubilization and stability of this compound at the desired concentration. The final formulation should be well-tolerated by the animals.

  • Stability Testing: Assess the stability of the formulated this compound under storage and experimental conditions.

Protocol 1.2: Pharmacokinetic Study in Rodents

  • Animal Model: Use healthy adult mice or rats.

  • Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as summarized in Table 1.

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution

Table 1: Key Pharmacokinetic Parameters

Efficacy Study in a Model of Ischemia-Reperfusion (I/R) Injury

This protocol describes a model of renal I/R injury in mice. Similar principles can be applied to other I/R models, such as cardiac or hepatic I/R.

Protocol 2.1: Murine Renal Ischemia-Reperfusion Injury Model

  • Animal Model: Use adult male C57BL/6 mice (8-12 weeks old).

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + this compound

    • I/R + Vehicle

    • I/R + this compound

  • Anesthesia and Surgery: Anesthetize the mice and perform a flank incision to expose the renal pedicle. In the I/R groups, clamp the renal pedicle for a predetermined duration (e.g., 30-45 minutes) to induce ischemia. In the sham groups, expose the renal pedicle without clamping.

  • Drug Administration: Administer this compound or vehicle at a predetermined time relative to the ischemic event (e.g., just before reperfusion). The dose and timing should be informed by the PK data.

  • Reperfusion: Remove the clamp to allow reperfusion.

  • Endpoint Analysis: Euthanize the animals at a specified time post-reperfusion (e.g., 24 or 48 hours) and collect blood and kidney tissue for analysis.

ParameterMethod
Renal Function
Serum CreatinineELISA or colorimetric assay
Blood Urea Nitrogen (BUN)Colorimetric assay
Histological Damage
Tubular Injury ScoreH&E staining
Apoptosis
TUNEL StainingImmunohistochemistry
Caspase-3 ActivityWestern blot or activity assay
Mitochondrial Function
Mitochondrial Swelling AssaySpectrophotometry on isolated mitochondria
Calcium Retention CapacityFluorometry on isolated mitochondria
ATP LevelsLuminescence-based assay on tissue homogenates

Table 2: Endpoint Analyses for Renal I/R Injury Model

Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Surgical Exposure of Kidney Surgical Exposure of Kidney Anesthesia->Surgical Exposure of Kidney Renal Pedicle Clamping (I/R Groups) Renal Pedicle Clamping (I/R Groups) Surgical Exposure of Kidney->Renal Pedicle Clamping (I/R Groups) Sham Procedure (Sham Groups) Sham Procedure (Sham Groups) Surgical Exposure of Kidney->Sham Procedure (Sham Groups) This compound or Vehicle Administration This compound or Vehicle Administration Renal Pedicle Clamping (I/R Groups)->this compound or Vehicle Administration Sham Procedure (Sham Groups)->this compound or Vehicle Administration Reperfusion Reperfusion This compound or Vehicle Administration->Reperfusion Post-operative Care Post-operative Care Reperfusion->Post-operative Care Endpoint Analysis (24-48h) Endpoint Analysis (24-48h) Post-operative Care->Endpoint Analysis (24-48h)

Figure 2: Experimental workflow for the murine renal ischemia-reperfusion injury model.
Efficacy Study in a Model of Neurodegenerative Disease

This protocol provides a general framework for evaluating this compound in a transgenic mouse model of Alzheimer's disease (AD). The specific model and endpoints should be chosen based on the research question.

Protocol 3.1: Transgenic Mouse Model of Alzheimer's Disease

  • Animal Model: Use an established transgenic mouse model of AD (e.g., 5XFAD, APP/PS1).

  • Experimental Groups:

    • Wild-type + Vehicle

    • Wild-type + this compound

    • Transgenic + Vehicle

    • Transgenic + this compound

  • Drug Administration: Administer this compound or vehicle chronically, starting before or after the onset of pathology, depending on the therapeutic hypothesis (preventive vs. therapeutic). The route and frequency of administration should be guided by the PK data.

  • Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function at different time points during the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analyses.

ParameterMethod
Cognitive Function
Spatial Learning and MemoryMorris Water Maze
Working MemoryY-maze
Neuropathology
Amyloid Plaque LoadImmunohistochemistry (e.g., 6E10 antibody)
NeuroinflammationImmunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Mitochondrial Function
Brain Tissue RespirometryHigh-resolution respirometry (e.g., Oroboros)
Mitochondrial ROS ProductionFluorometric assays on isolated mitochondria
Synaptic Integrity
Synaptophysin/PSD-95 levelsWestern blot or immunohistochemistry

Table 3: Endpoint Analyses for Alzheimer's Disease Model

Start Chronic Treatment Start Chronic Treatment Behavioral Testing (Baseline) Behavioral Testing (Baseline) Start Chronic Treatment->Behavioral Testing (Baseline) Continued Chronic Treatment Continued Chronic Treatment Behavioral Testing (Baseline)->Continued Chronic Treatment Behavioral Testing (Mid-point) Behavioral Testing (Mid-point) Continued Chronic Treatment->Behavioral Testing (Mid-point) Behavioral Testing (Final) Behavioral Testing (Final) Continued Chronic Treatment->Behavioral Testing (Final) Behavioral Testing (Mid-point)->Continued Chronic Treatment ... Euthanasia and Tissue Collection Euthanasia and Tissue Collection Behavioral Testing (Final)->Euthanasia and Tissue Collection Biochemical and Histological Analysis Biochemical and Histological Analysis Euthanasia and Tissue Collection->Biochemical and Histological Analysis

Figure 3: Logical relationship of experimental stages in a chronic neurodegenerative disease study.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner, preferably in tables and graphs. Statistical analysis should be performed to determine the significance of the observed effects of this compound compared to the vehicle control group. A statistically significant improvement in the measured endpoints in the this compound treated group would support its therapeutic potential.

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of the novel CypD inhibitor, this compound. The detailed protocols for pharmacokinetic analysis and efficacy testing in models of ischemia-reperfusion injury and neurodegenerative disease will enable researchers to robustly assess the therapeutic potential of this compound. Careful experimental design and appropriate endpoint analysis are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: High-Throughput Screening for Novel Cyclophilin D Inhibitors using CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase (PPIase), is a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a critical event in several cellular processes, including programmed necrosis, and is implicated in the pathophysiology of various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and some muscular dystrophies.[1][3] Inhibition of CypD has emerged as a promising therapeutic strategy to prevent mPTP opening and subsequent mitochondrial dysfunction and cell death.[3][4]

CypD-IN-5 is a novel small molecule inhibitor designed to target CypD. To facilitate the discovery and characterization of this and other potent and selective CypD inhibitors, robust high-throughput screening (HTS) assays are essential. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying novel CypD inhibitors. The primary assays described are the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay, both established methods for assessing mPTP opening.[5][6]

Signaling Pathway of Cyclophilin D and mPTP Regulation

CypD is located in the mitochondrial matrix and its interaction with components of the inner mitochondrial membrane, such as F-ATP synthase and the adenine (B156593) nucleotide translocator (ANT), is thought to facilitate the opening of the mPTP.[7][8] This process is triggered by stimuli including high matrix Ca2+ concentrations and oxidative stress.[9] The PPIase activity of CypD is believed to be crucial for its role in mPTP regulation.[10] Post-translational modifications such as phosphorylation and acetylation can also modulate CypD activity and its interaction with other mitochondrial proteins.[8][11]

CypD_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_imm Inner Mitochondrial Membrane CypD CypD mPTP mPTP CypD->mPTP Promotes Opening ATP_Synthase F-ATP Synthase CypD->ATP_Synthase Interacts with ANT ANT CypD->ANT Interacts with Ca2_matrix High Ca2+ Ca2_matrix->mPTP Induces ROS Oxidative Stress (ROS) ROS->mPTP Induces Cell_Death Cell Death (Necrosis) mPTP->Cell_Death Leads to CypD_IN_5 This compound CypD_IN_5->CypD Inhibits HTS_Workflow cluster_screening Screening Cascade Primary_Screen Primary HTS (e.g., CRC or Mitochondrial Swelling Assay) Single concentration of compound library Hit_Identification Hit Identification (Based on activity threshold, e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Generate IC50/EC50 values) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., PPIase activity assay, SPR) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CypD-IN-5 and Other Novel Cyclophilin D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel Cyclophilin D inhibitor, CypD-IN-5. The information provided is intended to address common challenges related to the solubility and stability of this and other similar small-molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These solvents are generally effective for dissolving hydrophobic small molecules. It is crucial to prepare a high-concentration stock solution in the organic solvent first and then dilute it into your aqueous experimental buffer.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, add the stock solution dropwise into the aqueous buffer while vigorously vortexing. This helps to avoid localized high concentrations that can lead to precipitation.[1] Additionally, ensure the final concentration of the organic solvent in your working solution is low (typically less than 1%) to avoid impacting your biological system.[1]

Q3: Can I improve the aqueous solubility of this compound without using organic solvents?

A3: Yes, several methods can enhance aqueous solubility. Adjusting the pH of the buffer can be effective if the compound has ionizable groups. For example, the solubility of molecules with amine groups can be increased in more acidic conditions.[1][2] Another strategy is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][3]

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: Stock solutions of small molecule inhibitors in organic solvents like DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q5: How does Cyclophilin D (CypD) inhibition affect mitochondrial function?

A5: Cyclophilin D (CypD) is a key regulator of the mitochondrial permeability transition pore (mPTP).[4][5] Inhibition of CypD can block the opening of the mPTP, which is associated with mitochondrial dysfunction and cell death.[4][6] By inhibiting CypD, compounds like this compound can help to rescue mitochondrial function, making them a promising therapeutic approach for conditions like Alzheimer's disease and ischemia-reperfusion injury.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Aqueous Buffer The experimental requirements may exceed the solubility of the compound even with the use of a co-solvent.[1]Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. Add the stock solution dropwise to the aqueous buffer while vortexing to prevent localized high concentrations.[1] Ensure the final organic solvent concentration is minimal (ideally <1%).[1] Sonication: After adding the compound to the aqueous buffer, use an ultrasonic bath to aid dissolution.[1] pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the buffer can improve solubility.[2]
Low Potency or Inconsistent Results in Cellular Assays The compound may have poor cell permeability or may be degrading in the cell culture medium.Optimize Compound Delivery: Consider using a formulation with cyclodextrins to improve solubility and cellular uptake.[1] Assess Stability: Perform a stability study of the compound in your specific cell culture medium over the time course of your experiment. Analyze the medium at different time points using HPLC to quantify the amount of intact compound.
Difficulty Achieving a High Enough Concentration for In Vitro Assays The required concentration for the experiment is higher than the compound's solubility limit in a co-solvent system.[1]Complexation with Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic compound and increase its aqueous solubility.[1] The optimal molar ratio of the compound to cyclodextrin (B1172386) will need to be determined experimentally.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 10 mg) and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound in an aqueous buffer at a concentration higher than its intrinsic solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 50 mM).

  • Add the solid this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for complex formation and to ensure equilibrium is reached.[2]

  • After equilibration, centrifuge the sample to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized this compound/HP-β-CD complex for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot & Store at -20°C vortex->store add_stock Add Stock Dropwise store->add_stock Dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock vortex_dilute Vortex During Addition add_stock->vortex_dilute use_experiment Use in Experiment vortex_dilute->use_experiment

Caption: Workflow for preparing this compound solutions.

cypd_pathway cluster_mito Mitochondrion stress Oxidative Stress / Ca2+ Overload cypd Cyclophilin D (CypD) stress->cypd activates mptp mPTP Opening cypd->mptp promotes dysfunction Mitochondrial Dysfunction mptp->dysfunction death Cell Death dysfunction->death inhibitor This compound inhibitor->cypd inhibits

Caption: CypD's role in mitochondrial dysfunction.

References

Technical Support Center: Optimizing CypD-IN-5 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CypD-IN-5, a novel small molecule inhibitor of Cyclophilin D (CypD), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is designed to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin D.[1][2][3] CypD is a key regulator of the mitochondrial permeability transition pore (mPTP).[4][5][6][7] By inhibiting CypD, this compound is expected to prevent the opening of the mPTP, thereby protecting cells from certain forms of necrotic cell death and mitochondrial dysfunction.[7][8]

Q2: What is a good starting concentration for this compound in a new cell-based assay?

A2: For a novel inhibitor like this compound where the IC50 may not be established for your specific cell line, it is recommended to perform a dose-response experiment. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.[9][10] This will help in determining the optimal concentration range for your experimental setup.

Q3: How should I prepare and store the stock solution of this compound?

A3: Stock solutions of small molecule inhibitors are typically prepared in a high-purity solvent like DMSO.[11] It is advisable to prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Before use, thaw an aliquot and prepare fresh dilutions in your cell culture medium.

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: High levels of cell death could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[11]

  • Inhibitor Cytotoxicity: The inhibitor itself might have off-target effects or inherent cytotoxicity. Perform a dose-response curve to determine the concentration at which toxicity is observed.

  • Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments 1. Inconsistent cell seeding density.2. Variability in inhibitor concentration due to improper mixing or dilution errors.3. Degradation of the inhibitor stock solution.1. Ensure a consistent number of cells are seeded for each experiment.2. Vortex the inhibitor dilutions thoroughly before adding to the cells.3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[11]
No observable effect of this compound 1. The concentration of the inhibitor is too low.2. The inhibitor is not cell-permeable.3. The experimental endpoint is not sensitive to CypD inhibition.4. The inhibitor has degraded.1. Perform a dose-response experiment with a wider and higher range of concentrations.2. Consult the manufacturer's data or literature for information on cell permeability. If not available, consider using a different inhibitor or performing a cell uptake assay.[12]3. Ensure your assay is designed to detect changes related to mPTP opening or CypD activity.4. Use a fresh stock of the inhibitor.
High background signal in the assay 1. Non-specific binding of the inhibitor.2. Interference of the inhibitor with the assay reagents.1. Include appropriate controls, such as cells treated with a structurally similar but inactive compound.2. Run a cell-free assay to check for any direct interaction between the inhibitor and the assay components.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line and assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., alamarBlue, MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 3-fold or 10-fold dilution series to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control, and cells with medium containing the solvent (e.g., DMSO) at the highest concentration used as a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a suitable software to fit a dose-response curve and calculate the IC50 value.[13][14]

Quantitative Data Summary: IC50 Values of Known CypD Inhibitors

The following table provides a summary of reported IC50 values for known CypD inhibitors in various cell lines and assays. This data can serve as a reference when designing experiments with this compound.

Inhibitor Cell Line/Assay IC50 (µM)
Cyclosporin AJurkat cells (mPTP opening)~0.5
Sanglifehrin AIsolated mitochondria (Ca2+ retention)~0.02
NIM811Primary neurons (glutamate toxicity)~0.2
JW47Cardiomyocytes (ischemia/reperfusion)~1.5

Note: These values are approximate and can vary depending on the specific experimental conditions.

Visualizations

Signaling_Pathway CypD-Mediated Signaling Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress CypD Cyclophilin D (CypD) Oxidative_Stress->CypD Ca_Overload Ca2+ Overload Ca_Overload->CypD mPTP mPTP CypD->mPTP Activates Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction Leads to CypD_IN_5 This compound CypD_IN_5->CypD Inhibits Necrotic_Cell_Death Necrotic Cell Death Mito_Dysfunction->Necrotic_Cell_Death

Caption: CypD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with This compound Dilutions B->C D 4. Incubate for Defined Period C->D E 5. Perform Cell Viability Assay D->E F 6. Data Analysis & IC50 Calculation E->F

Caption: Experimental workflow for dose-response analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cell Death Start High Cell Death Observed Check_Solvent Run Solvent Control Start->Check_Solvent Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic Yes Check_Inhibitor Perform Dose-Response for Cytotoxicity Check_Solvent->Check_Inhibitor No Reduce_Solvent Reduce Solvent Concentration Solvent_Toxic->Reduce_Solvent Inhibitor_Toxic Inhibitor is Cytotoxic at Test Concentration Check_Inhibitor->Inhibitor_Toxic Yes Consider_Off_Target Investigate Potential Off-Target Effects Check_Inhibitor->Consider_Off_Target No Lower_Concentration Use Lower, Non-Toxic Concentration Range Inhibitor_Toxic->Lower_Concentration

Caption: A logical guide for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Off-Target Effects of Novel Cyclophilin D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing novel small molecule inhibitors of Cyclophilin D (CypD). The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues related to potential off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyclophilin D (CypD) and what is its primary function?

Cyclophilin D (CypD) is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1][2][3] Its best-characterized role is the regulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3] Under conditions of cellular stress, such as high levels of calcium and oxidative stress, CypD facilitates the opening of the mPTP.[1][2]

Q2: What are the consequences of mPTP opening?

Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors, which can ultimately result in cell death.[3]

Q3: Why is it crucial to investigate the off-target effects of a novel CypD inhibitor?

While a potent CypD inhibitor can be a valuable tool to study mitochondrial biology and a potential therapeutic agent, it is critical to ensure that the observed cellular effects are due to the specific inhibition of CypD and not from interactions with other cellular targets. Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity.

Q4: What are some initial signs that my CypD inhibitor might have off-target effects?

Common indicators of potential off-target effects include:

  • Discrepancy with Genetic Knockdown/Knockout: The phenotype observed with your inhibitor differs from the phenotype seen when CypD is genetically silenced (e.g., using siRNA or CRISPR).

  • High Effective Concentration: The concentration of the inhibitor required to see a cellular effect is significantly higher than its biochemical potency (e.g., IC50) for CypD.

  • Unexpected Cellular Toxicity: The inhibitor causes significant cell death or morphological changes at concentrations intended to be specific for CypD inhibition.

  • Inconsistent Results with Other Inhibitors: A structurally different CypD inhibitor produces a different or no observable phenotype.

Troubleshooting Guide for Unexpected Phenotypes

If you observe an unexpected or inconsistent phenotype with your novel CypD inhibitor, the following troubleshooting guide can help you systematically investigate potential off-target effects.

Problem 1: The observed cellular phenotype is stronger or different than expected from CypD inhibition alone.

Possible Cause: The inhibitor may be targeting other cellular pathways in addition to CypD.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Perform Dose-Response Curve A->B C Compare with known CypD inhibitor (e.g., Cyclosporin A) B->C D Genetic Knockdown/Knockout of CypD C->D E Rescue Experiment in Knockout Cells D->E F Phenotype Persists in CypD Knockout E->F No Rescue G Phenotype Abolished in CypD Knockout E->G Rescue H Off-Target Effect Likely F->H I On-Target Effect Confirmed G->I

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols:

  • Dose-Response Curve:

    • Objective: To determine the concentration range over which the inhibitor produces the observed phenotype.

    • Methodology:

      • Plate cells at a suitable density and allow them to adhere overnight.

      • Prepare a serial dilution of your novel inhibitor and a known CypD inhibitor (e.g., Cyclosporin A, a well-characterized but non-selective cyclophilin inhibitor).

      • Treat the cells with the inhibitors for the desired duration.

      • Assess the phenotype using a quantitative assay (e.g., cell viability, mitochondrial membrane potential, ATP levels).

      • Compare the EC50 (effective concentration for 50% of maximal response) of your inhibitor for the observed phenotype with its known biochemical IC50 for CypD. A large discrepancy suggests off-target effects.

  • Genetic Knockdown/Knockout of CypD:

    • Objective: To determine if the phenotype is dependent on the presence of CypD.

    • Methodology:

      • Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CypD in your cell line.

      • Confirm the knockdown/knockout by Western blot or qPCR.

      • Treat the CypD-deficient cells and control cells with your inhibitor.

      • If the phenotype is still present in the CypD-deficient cells, it is likely an off-target effect.

  • Rescue Experiment:

    • Objective: To confirm that the on-target effect is specific to CypD.

    • Methodology:

      • In CypD knockout cells, transfect a plasmid expressing wild-type CypD.

      • Treat these "rescued" cells with your inhibitor.

      • If the inhibitor's effect is restored in the rescued cells, it confirms that the phenotype is mediated through CypD.

Problem 2: The inhibitor shows significant cytotoxicity at concentrations close to its effective dose.

Possible Cause: The inhibitor may be inducing cell death through off-target mechanisms unrelated to mPTP modulation.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Assess Mitochondrial Membrane Potential (e.g., TMRE/TMRM) A->B C Measure Cellular ATP Levels A->C D Assess Caspase Activation (Apoptosis Marker) A->D E Compare with CypD Knockout Cells B->E C->E D->E F Toxicity Persists in CypD Knockout E->F G Toxicity Reduced in CypD Knockout E->G H Off-Target Cytotoxicity F->H I On-Target (mPTP-mediated) Cytotoxicity G->I

Caption: Workflow to investigate inhibitor-induced cytotoxicity.

Experimental Protocols:

  • Mitochondrial Membrane Potential Assay:

    • Objective: To determine if the cytotoxicity is associated with mitochondrial depolarization, a hallmark of mPTP opening.

    • Methodology:

      • Treat cells with your inhibitor.

      • Stain with a potentiometric dye such as TMRE or TMRM.

      • Analyze by flow cytometry or fluorescence microscopy. A loss of fluorescence indicates mitochondrial depolarization.

  • Cellular ATP Assay:

    • Objective: To measure the impact of the inhibitor on cellular energy levels.

    • Methodology:

      • Treat cells with the inhibitor.

      • Lyse the cells and use a commercial ATP assay kit (e.g., luciferase-based) to measure ATP concentration. A significant drop in ATP is consistent with mitochondrial dysfunction.

  • Caspase Activation Assay:

    • Objective: To determine if the cytotoxicity is due to apoptosis.

    • Methodology:

      • Treat cells with the inhibitor.

      • Use a fluorogenic or colorimetric assay to measure the activity of caspases (e.g., caspase-3, -7, -9).

Potential Off-Target Liabilities and Mitigation Strategies

While specific off-target effects are compound-dependent, the known interactions and functions of CypD can suggest potential liabilities.

CypD Signaling and Interaction Pathway:

cluster_0 Mitochondrial Matrix CypD CypD ATPsynthase ATP Synthase CypD->ATPsynthase interacts ANT ANT CypD->ANT interacts p53 p53 CypD->p53 interacts mPTP mPTP Opening CypD->mPTP regulates ATPsynthase->mPTP component ANT->mPTP component Stress Cellular Stress (Ca2+, ROS) Stress->CypD CellDeath Cell Death mPTP->CellDeath

Caption: Simplified signaling pathway of CypD and the mPTP.

Table 1: Potential Off-Target Liabilities of CypD Inhibitors and Suggested Validation Assays

Potential Off-TargetRationaleSuggested Validation Assay(s)
Other Cyclophilins Many small molecule inhibitors targeting the active site of one cyclophilin may exhibit cross-reactivity with other family members due to structural similarities in the catalytic pocket.- Profiling against a panel of recombinant cyclophilin enzymes (e.g., CypA, CypB).- Cellular assays in cell lines with knockdown/knockout of other cyclophilins.
Calcineurin The well-known CypD inhibitor, Cyclosporin A, also potently inhibits the phosphatase calcineurin when in complex with CypA. Novel inhibitors should be checked for this activity.- In vitro calcineurin phosphatase activity assay.- Assess downstream markers of calcineurin activity (e.g., NFAT activation).
Mitochondrial Respiration The inhibitor might directly affect the electron transport chain or other components of oxidative phosphorylation, independent of CypD and the mPTP.- High-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k) in isolated mitochondria or intact cells to measure oxygen consumption rates.
Ion Channels Some small molecules can non-specifically interact with various ion channels in the plasma membrane or intracellular organelles, leading to changes in ion homeostasis.- Electrophysiological patch-clamp recordings to assess effects on major ion channels.- Calcium imaging assays to detect changes in intracellular calcium levels that are independent of mPTP opening.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CypD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Cyclophilin D (CypD) inhibitors, using CypD-IN-5 as a representative example.

Troubleshooting Guide: Overcoming Poor Bioavailability of this compound

Researchers may encounter several issues during in vivo experiments with CypD inhibitors like this compound, primarily stemming from poor aqueous solubility and rapid metabolism. This guide offers structured solutions to these common problems.

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

  • Possible Cause: Poor aqueous solubility of this compound is limiting its dissolution in the gastrointestinal (GI) tract.

  • Solution: Enhance the solubility and dissolution rate through formulation strategies.

Formulation StrategyPrincipleExpected OutcomeKey Considerations
Micronization/Nanonization Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate.[1]Faster dissolution in GI fluids, potentially leading to higher absorption.May not be sufficient for extremely insoluble compounds. Potential for particle aggregation.
Amorphous Solid Dispersions Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form.[2]Significantly increased aqueous solubility and dissolution rate.Physical stability of the amorphous state needs to be monitored to prevent recrystallization.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids.[1][3]Enhanced solubilization and absorption, potentially utilizing lipid absorption pathways.[1]Careful selection of excipients is crucial to ensure good emulsification and avoid GI irritation.
Cyclodextrin Complexation Encapsulating the hydrophobic drug molecule within the hydrophilic cavity of a cyclodextrin.[4][5]Increased aqueous solubility and dissolution.Stoichiometry of the complex and the binding constant are important parameters to optimize.

Issue 2: High First-Pass Metabolism Leading to Low Systemic Exposure

  • Possible Cause: this compound is extensively metabolized by enzymes in the gut wall and/or liver (e.g., Cytochrome P450s) before reaching systemic circulation.[5]

  • Solution: Employ strategies to protect the drug from metabolic degradation.

StrategyPrincipleExpected OutcomeKey Considerations
Co-administration with Enzyme Inhibitors Using a known inhibitor of the metabolizing enzymes to reduce the metabolic clearance of this compound.[2]Increased plasma concentration and prolonged half-life.Potential for drug-drug interactions and off-target effects of the inhibitor.
Prodrug Approach Modifying the chemical structure of this compound to a more stable form that is converted to the active drug in vivo.[6]Improved absorption and protection from first-pass metabolism.The rate and site of conversion to the active drug need to be carefully controlled.
Structural Modification Altering the chemical structure to block metabolically labile sites without compromising pharmacological activity.[6]Enhanced metabolic stability and improved pharmacokinetic profile.[6]Requires significant medicinal chemistry effort and re-evaluation of potency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe poor in vivo efficacy with this compound?

A1: The first step is to conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration. This will help you differentiate between a lack of drug exposure (poor bioavailability) and a lack of intrinsic pharmacological activity.

Q2: How can I quickly assess the solubility of my CypD inhibitor in different formulation vehicles?

A2: A simple and effective method is to perform equilibrium solubility studies. An excess amount of the compound is added to various solvents, co-solvents, and surfactant solutions. The samples are agitated until equilibrium is reached, and the supernatant is then analyzed by a suitable method like HPLC to determine the concentration of the dissolved compound.

Q3: Are there any in vitro models that can predict the in vivo performance of different formulations?

A3: Yes, in vitro dissolution and permeability assays can be very informative. For dissolution, compendial methods like the USP paddle apparatus (USP Apparatus 2) can be adapted to simulate GI conditions. For permeability, cell-based assays using Caco-2 cells or parallel artificial membrane permeability assays (PAMPA) can provide insights into the potential for intestinal absorption.[2]

Q4: What are the regulatory considerations when using novel formulation excipients?

A4: It is crucial to use excipients that are generally recognized as safe (GRAS) or have been previously approved for the intended route of administration. For novel excipients, extensive toxicity studies are required. Always consult relevant regulatory guidelines from agencies like the FDA or EMA.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to improve its dissolution rate.

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), purified water, and milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) and the stabilizer (e.g., 1% w/v) in purified water.

    • Add the pre-suspension and the milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.

    • Mill the suspension at a specified speed and duration (e.g., 2000 rpm for 2 hours), with cooling to prevent overheating.

    • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To evaluate the plasma concentration-time profile of different this compound formulations after oral administration.

  • Materials: this compound formulations (e.g., aqueous suspension, nanosuspension, SEDDS), appropriate animal model (e.g., male C57BL/6 mice), oral gavage needles, blood collection supplies (e.g., heparinized capillaries), and an analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the this compound formulation orally at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., 20 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizing Key Concepts

To further aid in understanding, the following diagrams illustrate important pathways and workflows.

CypD_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Stress Cellular Stress cluster_Inhibitor Therapeutic Intervention CypD CypD mPTP mPTP CypD->mPTP Promotes opening Cell_Death Cell_Death mPTP->Cell_Death Leads to Calcium_Overload Ca2+ Overload Calcium_Overload->CypD Oxidative_Stress Oxidative Stress Oxidative_Stress->CypD CypD_IN_5 This compound CypD_IN_5->CypD Inhibits

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition.

Bioavailability_Workflow cluster_Solubility Solubility Enhancement cluster_Metabolism Metabolism Reduction Start Poor In Vivo Bioavailability of this compound Problem_ID Identify Limiting Factor(s) (Solubility, Permeability, Metabolism) Start->Problem_ID Formulation Formulation Strategies (Nanosizing, SEDDS, etc.) Problem_ID->Formulation Solubility-limited Modification Chemical Modification (Prodrug, Structural Analogs) Problem_ID->Modification Metabolism-limited In_Vitro_Screening In Vitro Screening (Dissolution, Caco-2) Formulation->In_Vitro_Screening Modification->In_Vitro_Screening In_Vivo_PK In Vivo PK Studies In_Vitro_Screening->In_Vivo_PK Optimized_Compound Optimized Bioavailability In_Vivo_PK->Optimized_Compound

Caption: Experimental workflow for improving the bioavailability of this compound.

Caption: Logical troubleshooting tree for addressing poor in vivo efficacy.

References

Technical Support Center: Synthesis of CypD-IN-5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of CypD-IN-5 derivatives and related isoxazole-4-carboxamide compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, which are structurally based on an N-aryl-isoxazole-4-carboxamide scaffold. The general synthetic approach involves the formation of an isoxazole-4-carboxylic acid intermediate, followed by an amide coupling reaction.

Issue 1: Low Yield or Failure in the Isoxazole (B147169) Ring Formation

The formation of the 5-methyl-3-phenylisoxazole-4-carboxylic acid core is a critical step. Challenges at this stage can significantly impact the overall yield.

dot ```dot graph Troubleshooting_Isoxazole_Formation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Low or No Isoxazole Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Starting Material Quality\n(Aldehyde, Hydroxylamine (B1172632), Ethyl Acetoacetate)", shape=box, style=filled, fillcolor="#F1F3F4"]; check_conditions [label="Review Reaction Conditions\n(Temperature, Time, Solvent)", shape=box, style=filled, fillcolor="#F1F3F4"]; side_reactions [label="Analyze for Side Products\n(e.g., competing cyclizations)", shape=box, style=filled, fillcolor="#F1F3F4"];

start -> check_reagents; start -> check_conditions; start -> side_reactions;

sol_reagents [label="Use fresh or purified reagents.\nEnsure anhydrous conditions if necessary.", shape=box, style=filled, fillcolor="#FBBC05"]; sol_conditions [label="Optimize temperature (e.g., reflux).\nIncrease reaction time.\nScreen alternative solvents.", shape=box, style=filled, fillcolor="#FBBC05"]; sol_side_reactions [label="Adjust stoichiometry of reactants.\nModify order of addition.", shape=box, style=filled, fillcolor="#FBBC05"];

check_reagents -> sol_reagents; check_conditions -> sol_conditions; side_reactions -> sol_side_reactions;

end [label="Improved Isoxazole Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents -> end; sol_conditions -> end; sol_side_reactions -> end; }

Caption: Troubleshooting workflow for the amide coupling step.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective coupling agents Use fresh N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP). Consider alternative coupling agents like HATU or HOBt. [1][2][3]Enhanced activation of the carboxylic acid, leading to a higher yield of the amide product.
Presence of moisture Use anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as the solvent. [2]Prevents hydrolysis of the activated carboxylic acid intermediate and improves coupling efficiency.
Side reactions Add the aniline (B41778) derivative after allowing the carboxylic acid to pre-activate with the coupling reagents for a short period (e.g., 30 minutes). [1][4]Minimizes side reactions and favors the desired amide bond formation.
Difficult purification After the reaction, perform an acidic wash (e.g., 2N HCl) to remove excess aniline. [1]Utilize column chromatography with an appropriate solvent system (e.g., n-hexane:ethyl acetate) for purification. [1][2]Isolation of the pure amide product, free from starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its derivatives?

A1: The synthesis of this compound derivatives, which are N-aryl-5-methyl-3-phenylisoxazole-4-carboxamides, typically follows a two-stage process. The first stage involves the construction of the 5-methyl-3-phenylisoxazole-4-carboxylic acid core. This is often achieved by reacting benzaldehyde (B42025) oxime with ethyl acetoacetate (B1235776), followed by hydrolysis of the resulting ester. [5]The second stage is an amide coupling reaction between the isoxazole-4-carboxylic acid and a substituted aniline. [1][2] dot

Caption: General synthetic workflow for this compound derivatives.

Q2: How can I synthesize derivatives with different aromatic groups at the 3-position of the isoxazole ring?

A2: To introduce diversity at the 3-position, you would start with a different substituted benzaldehyde in the initial isoxazole ring formation step. For more complex aryl or heteroaryl substitutions that are not readily available as aldehydes, a Suzuki-Miyaura cross-coupling reaction can be employed. This would involve synthesizing a 3-bromo-5-methylisoxazole-4-carboxylate intermediate and coupling it with a suitable boronic acid or boronate ester. [6] Q3: What are the key parameters to control during a Suzuki-Miyaura coupling for synthesizing isoxazole derivatives?

A3: For a successful Suzuki-Miyaura coupling, several parameters are critical:

  • Catalyst and Ligand: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand (e.g., SPhos, XPhos) is crucial, especially for challenging substrates. [6][7]* Base and Solvent: The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, DMF) is important for the reaction's success. [8]* Temperature: Many Suzuki couplings require heating to achieve a reasonable reaction rate. [6][8]* Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine (B1218219) ligands. [8] Q4: My amide coupling reaction is clean, but the yield is consistently low. What could be the issue?

A4: If the reaction is clean (i.e., minimal side products observed by TLC), low yield could be due to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Try extending the reaction time and continue to monitor by TLC.

  • Product solubility: The product might be partially soluble in the aqueous phase during workup, leading to losses. Try to minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.

  • Suboptimal stoichiometry: Ensure that the coupling agents are used in the correct stoichiometric amounts. An excess of the coupling agents is often required. [1][2]* Purity of starting materials: Impurities in either the carboxylic acid or the aniline can interfere with the reaction. Ensure both starting materials are of high purity.

Experimental Protocols

General Protocol for the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
  • Oxime Formation: A mixture of benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base like sodium acetate (B1210297) in ethanol (B145695) is heated to form the benzaldehyde oxime.

  • Cycloaddition: The crude oxime is then reacted with ethyl acetoacetate in the presence of a dehydrating agent or catalyst.

  • Ester Hydrolysis: The resulting ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is hydrolyzed using a strong acid (e.g., 60% aqueous sulfuric acid) under reflux for 3-4 hours. [9]4. Isolation: After cooling, the precipitated carboxylic acid is collected by filtration, washed with water, and dried.

General Protocol for Amide Coupling
  • Activation: The 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) is dissolved in anhydrous DCM. DMAP (0.2 equivalents) and EDCI (1.1 equivalents) are added to the solution. [1]2. Pre-activation: The mixture is stirred at room temperature under an inert atmosphere for 30 minutes. [1][4]3. Amine Addition: The substituted aniline (1.05 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 24-48 hours and monitored by TLC. [2]5. Workup and Purification: The reaction mixture is diluted with DCM and washed with 2N HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. [1][2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of isoxazole-4-carboxamide derivatives based on literature reports.

Derivative Coupling Reagents Solvent Yield (%) Reference
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–CarboxamideEDCI, DMAPDCM-[1]
5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–CarboxamideEDCI, DMAPDCM59[1]
5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–CarboxamideEDCI, DMAPDCM81[1]
3-(2-Chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamideEDCI, DMAPDCM90[2]
3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideEDCI, DMAPDCM67[2]

References

Technical Support Center: Troubleshooting CypD-IN-5 Efficacy in Preventing Mitochondrial Swelling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering issues with CypD-IN-5 failing to prevent mitochondrial swelling in their experiments. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are using this compound, a novel Cyclophilin D inhibitor, but it is not preventing calcium-induced mitochondrial swelling in our assay. What are the potential reasons for this?

There are several potential reasons why this compound may not be effective in your mitochondrial swelling assay. These can be broadly categorized into issues with the compound itself, the experimental setup, and the underlying biological mechanisms.

Troubleshooting Steps:

  • Compound Integrity and Activity:

    • Purity and Identity: Verify the purity and chemical identity of your this compound stock. Impurities or degradation products could interfere with its activity.

    • Solubility: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to a lower effective concentration. Consider performing a solubility test.

    • Stability: Small molecule inhibitors can be unstable in solution.[1] Degradation can be influenced by factors such as temperature, light exposure, pH, and repeated freeze-thaw cycles.[1] Prepare fresh solutions for your experiments and store stock solutions under recommended conditions, protected from light and air.[1] A change in the color of the solution can often indicate degradation.[1]

  • Experimental Protocol:

    • Compound Concentration: You may be using a sub-optimal concentration of this compound. Perform a dose-response curve to determine the effective concentration range for your specific experimental conditions.

    • Pre-incubation Time: The inhibitor may require a sufficient pre-incubation period with the mitochondria to effectively engage with its target, CypD, before the addition of the swelling inducer (e.g., calcium). Optimize the pre-incubation time.

    • Mitochondrial Quality: The health and integrity of your isolated mitochondria are crucial. Poorly isolated or damaged mitochondria may exhibit artifacts or respond differently to stimuli. Assess mitochondrial integrity using methods such as measuring the respiratory control ratio (RCR).

  • Biological Mechanisms:

    • CypD-Independent Swelling: It is important to consider that mitochondrial swelling can occur through mechanisms that are independent of CypD.[2] In such cases, a CypD inhibitor would not be effective.

    • Assay Conditions Favoring CypD-Independent Pathways: Certain experimental conditions, such as the specific inducer of swelling or the composition of the assay buffer, might favor a CypD-independent pathway.

Q2: How can we be sure that the mitochondrial swelling we observe is indeed mediated by the mitochondrial permeability transition pore (mPTP)?

To confirm the involvement of the mPTP in your observed mitochondrial swelling, you should include appropriate positive and negative controls in your experiments.

  • Positive Control: Use a well-characterized mPTP inhibitor, such as Cyclosporin A (CsA), as a positive control.[3][4] If CsA prevents swelling in your assay, it strongly suggests the involvement of CypD and the mPTP.

  • Negative Control: Induce swelling with an agent that acts independently of the mPTP. For example, the peptide alamethicin (B1591596) can form pores in the inner mitochondrial membrane and induce swelling in a manner that is not inhibited by mPTP blockers.

Q3: Could the prolyl isomerase activity of CypD be a factor in the lack of efficacy of this compound?

Yes, the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD is believed to be crucial for its role in sensitizing the mPTP to opening.[5][6][7] If this compound does not effectively inhibit this enzymatic activity, it may fail to prevent mPTP-dependent swelling. There are conflicting reports on whether the isomerase activity is absolutely required for all functions of CypD, but it is a critical aspect of its canonical role in mPTP regulation.[6]

Q4: Are there alternative pathways that could lead to mitochondrial swelling if CypD is effectively inhibited?

Yes, even with effective CypD inhibition, mitochondrial swelling can be initiated by other factors. High levels of reactive oxygen species (ROS) can induce mitochondrial dysfunction and rupture through lipid peroxidation, independent of the mPTP.[8] Additionally, certain experimental conditions or inducers might activate alternative pore-forming mechanisms in the inner mitochondrial membrane.

Quantitative Data Summary

The following table summarizes the reported efficacy of various CypD inhibitors in preventing mitochondrial swelling. Note that specific values can vary depending on the experimental model and conditions. As no public data is available for "this compound", it is not included.

InhibitorTargetAssayEffective Concentration/EC50Fold Increase in Calcium Retention Capacity (CRC)Reference
Cyclosporin A (CsA)Cyclophilin DMitochondrial Swelling (Absorbance)1-5 µM~2.5-fold[4]
ML404mPTP (CypD-independent)Mitochondrial Swelling (Absorbance)4.9 nM14.8-fold at 12.5 µM[2]
GNX-865mPTP (CypD-independent)Mitochondrial Swelling (Absorbance)--[2]

Key Experimental Protocols

Protocol 1: Isolation of Mouse Liver Mitochondria

This protocol describes a standard method for isolating functional mitochondria from mouse liver, suitable for swelling assays.

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Euthanize the mouse and quickly excise the liver.

  • Place the liver in ice-cold isolation buffer.

  • Mince the liver into small pieces and wash with isolation buffer to remove blood.

  • Homogenize the liver tissue in fresh, ice-cold isolation buffer using a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and keep on ice.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Mitochondrial Swelling Assay (Spectrophotometric Method)

This assay measures mitochondrial swelling by monitoring the decrease in light absorbance at 540 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer

  • Calcium Chloride (CaCl2) solution

  • This compound and other inhibitors (e.g., CsA)

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare the mitochondrial suspension in the assay buffer to a final concentration of 0.4-0.5 mg/mL.

  • Add the desired concentration of this compound or other inhibitors to the mitochondrial suspension.

  • Pre-incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Place the suspension in the spectrophotometer and record a baseline absorbance at 540 nm.

  • Induce swelling by adding a bolus of CaCl2 (e.g., 200-500 µM final concentration).

  • Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[9]

Visualizations

signaling_pathway Ca_overload Calcium Overload CypD Cyclophilin D (CypD) Ca_overload->CypD ROS Reactive Oxygen Species (ROS) ROS->CypD mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP Activates Swelling Mitochondrial Swelling mPTP->Swelling Cell_Death Cell Death Swelling->Cell_Death CypD_IN_5 This compound CypD_IN_5->CypD Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Quantify Protein Concentration Mito_Isolation->Protein_Quant Pre_incubation Pre-incubate Mitochondria with this compound Protein_Quant->Pre_incubation Add_Ca Add Calcium to Induce Swelling Pre_incubation->Add_Ca Measure_Abs Measure Absorbance at 540 nm Add_Ca->Measure_Abs Analyze_Data Analyze Absorbance Data Measure_Abs->Analyze_Data Conclusion Draw Conclusions Analyze_Data->Conclusion troubleshooting_guide Start This compound Not Preventing Mitochondrial Swelling Check_Compound Check Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Incubation) Start->Check_Protocol Consider_Bio Consider Biological Mechanisms (CypD-Independent Swelling) Start->Consider_Bio Compound_OK Compound OK? Check_Compound->Compound_OK Protocol_OK Protocol Optimized? Check_Protocol->Protocol_OK CypD_Dependent Swelling CypD-Dependent? Consider_Bio->CypD_Dependent Compound_OK->Check_Protocol Yes Problem_Solved Problem Solved Compound_OK->Problem_Solved No Protocol_OK->Consider_Bio Yes Protocol_OK->Problem_Solved No CypD_Dependent->Problem_Solved Yes Alternative_Pathway Investigate Alternative Swelling Pathways CypD_Dependent->Alternative_Pathway No Investigate_Compound Investigate Compound Synthesis/Storage Optimize_Protocol Optimize Protocol (Dose-Response, Time Course) Test_CsA Test with Cyclosporin A (CsA)

References

Technical Support Center: Refining CypD-IN-5 Treatment Protocols for Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining treatment protocols for the novel Cyclophilin D (CypD) inhibitor, CypD-IN-5 (also known as compound C-9), in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase.[1] CypD is a key regulator of the mitochondrial permeability transition pore (mPTP).[1] By inhibiting CypD, this compound helps to prevent the opening of the mPTP, thereby attenuating mitochondrial dysfunction and cell death pathways implicated in neurodegenerative diseases such as Alzheimer's disease.[1]

Q2: What is the recommended starting concentration for treating primary neurons with this compound?

A2: Based on in vitro studies, the half-maximal inhibitory concentration (IC50) of this compound for CypD PPIase activity is approximately 1.49 μM. For cell-based assays, a concentration range of 1-10 μM is a reasonable starting point for dose-response experiments in primary neurons. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific neuronal culture system and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is a small molecule that is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the primary neurons. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: While this compound has been identified as a potent CypD inhibitor, comprehensive data on its off-target effects are limited. As with any small molecule inhibitor, it is crucial to consider potential off-target activities. Researchers should include appropriate controls in their experiments to account for any non-specific effects. Performing a screen against a panel of related enzymes or receptors can provide a more detailed understanding of the inhibitor's selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound treatment Incorrect concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 μM to 20 μM) to determine the optimal effective dose for your specific primary neuron culture and experimental conditions.
Degradation of the compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound from a new aliquot of the solid compound. Store stock solutions in small, single-use aliquots at -80°C.
Insufficient incubation time: The treatment duration may not be long enough to observe the desired biological effect.Optimize the incubation time by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
High levels of cell death or toxicity in treated cultures Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.1%. Prepare serial dilutions of the stock solution to achieve the desired final concentration with minimal solvent. Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Compound cytotoxicity: this compound itself may be toxic to primary neurons at higher concentrations.Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the cytotoxic threshold. Use concentrations below this threshold for your experiments.
Variability in experimental results Inconsistent cell culture conditions: Variations in cell density, culture age, or media composition can lead to inconsistent responses.Standardize your primary neuron culture protocol, including seeding density, days in vitro (DIV) at the time of treatment, and media formulation.
Inconsistent compound preparation: Variations in the preparation of the this compound working solutions can lead to inconsistent dosing.Prepare fresh working solutions for each experiment from a well-characterized stock solution. Ensure thorough mixing of the compound in the culture medium.

Experimental Protocols

General Protocol for this compound Treatment of Primary Cortical Neurons

This protocol provides a general guideline. Researchers should optimize parameters for their specific experimental needs.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to prepare a 10 mM stock solution.

  • Aliquot the stock solution into small, single-use volumes and store at -80°C.

2. Plating and Culture of Primary Cortical Neurons:

  • Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.

  • Plate neurons at a suitable density (e.g., 2 x 10^5 cells/cm²) on poly-D-lysine or poly-L-ornithine coated plates or coverslips.

  • Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

3. This compound Treatment:

  • After a desired number of days in vitro (DIV) (e.g., DIV 7-10), prepare the working concentrations of this compound by diluting the 10 mM stock solution in pre-warmed, fresh culture medium.

  • Gently remove half of the old culture medium from each well and replace it with the medium containing the desired final concentration of this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubate the neurons for the desired treatment duration (e.g., 24 hours).

4. Downstream Analysis:

  • Following treatment, cells can be harvested for various downstream analyses, such as:

    • Cell Viability Assays: MTT, LDH, or live/dead staining.

    • Mitochondrial Function Assays: Measurement of mitochondrial membrane potential (e.g., using TMRM or JC-1), ATP levels, or reactive oxygen species (ROS) production.

    • Western Blotting: To analyze the expression levels of proteins involved in apoptosis or mitochondrial pathways.

    • Immunocytochemistry: To visualize neuronal morphology, synaptic markers, or the subcellular localization of specific proteins.

Quantitative Data Summary

Parameter This compound (Compound C-9) Value Reference
IC50 (CypD PPIase activity) 1.49 μM[1]
Effect on Ca2+-induced mitochondrial swelling Antagonizes swelling[1]
Effect on Aβ-induced mitochondrial dysfunction Abolishes dysfunction (restores cytochrome c oxidase activity and ATP levels)[1]

Visualizations

Signaling Pathway of CypD-mediated mPTP Opening

CypD_mPTP_Pathway cluster_Mitochondrion Mitochondrion Ca_overload Ca2+ Overload CypD CypD Ca_overload->CypD Oxidative_stress Oxidative Stress Oxidative_stress->CypD mPTP mPTP CypD->mPTP Promotes Opening Mitochondrial_dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↓ATP, ↑ROS) mPTP->Mitochondrial_dysfunction Cell_death Cell Death Mitochondrial_dysfunction->Cell_death CypD_IN_5 This compound CypD_IN_5->CypD Inhibits

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death.

Experimental Workflow for this compound Treatment in Primary Neurons

Experimental_Workflow start Start: Isolate & Plate Primary Neurons culture Culture Neurons (e.g., 7-10 DIV) start->culture prepare_compound Prepare this compound Working Solutions culture->prepare_compound treatment Treat Neurons with This compound or Vehicle culture->treatment prepare_compound->treatment incubation Incubate for Desired Duration treatment->incubation analysis Downstream Analysis (Viability, Mitochondrial Function, etc.) incubation->analysis end End analysis->end

Caption: A typical workflow for treating primary neurons with this compound.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges for CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of CypD-IN-5, a novel Cyclophilin D (CypD) inhibitor. Given that many small molecule inhibitors, including those targeting CypD, are often hydrophobic, this guide focuses on strategies to address poor solubility and enhance bioavailability in animal studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery in animal studies potentially challenging?

A1: this compound is a small molecule inhibitor of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[3][4] The opening of the mPTP is implicated in various pathological conditions, making CypD an attractive therapeutic target.[5][6] Like many kinase inhibitors, this compound is likely a hydrophobic molecule with low aqueous solubility.[1][2] This poor solubility can lead to low absorption, poor bioavailability, and consequently, limited efficacy in in vivo animal models.[1][2]

Q2: What are the initial signs of poor in vivo delivery of this compound?

A2: Initial indicators of delivery problems include:

  • Lack of a dose-dependent therapeutic response in efficacy studies.

  • High variability in therapeutic outcomes between individual animals.

  • Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) studies.

  • Precipitation of the compound in the dosing formulation or at the injection site.

Q3: What are the most common formulation strategies for hydrophobic drugs like this compound?

A3: Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds:

  • Co-solvent systems: Using a mixture of solvents to dissolve the compound.

  • Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the drug.

  • Lipid-based drug delivery systems (LBDDS): These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing absorption.[7][8]

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[9][10]

  • Nanoparticle formulations: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution.[7]

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[1][11]

Troubleshooting Guide

Problem 1: this compound is precipitating in my aqueous vehicle during formulation.

  • Question: How can I prevent my compound from precipitating out of solution?

  • Answer:

    • Initial Check: Verify the maximum solubility of this compound in your current vehicle. You may be exceeding its solubility limit.

    • pH Adjustment: Determine if this compound has ionizable groups. Adjusting the pH of the vehicle can significantly increase the solubility of ionizable compounds.

    • Co-solvents: Introduce a water-miscible organic co-solvent. The table below provides a list of commonly used co-solvents and their typical concentration ranges. Start with a low percentage and gradually increase it until the compound is fully dissolved.

    • Surfactants: Add a non-ionic surfactant to aid in solubilization.

Problem 2: I am observing high variability in my animal study results.

  • Question: What could be causing the inconsistent results between my test subjects?

  • Answer: High variability is often linked to inconsistent drug absorption due to poor formulation.

    • Formulation Stability: Ensure your dosing formulation is stable and that this compound does not precipitate over time. Prepare fresh formulations for each experiment if necessary.

    • Route of Administration: For oral dosing, inconsistent gastric emptying and food effects can significantly impact the absorption of hydrophobic drugs. Consider administering the drug to fasted animals. For intravenous administration, ensure the compound remains soluble in the bloodstream to avoid embolism.

    • Homogeneity of Formulation: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose.

    • Alternative Formulations: Consider more robust formulation strategies like SEDDS or cyclodextrin (B1172386) complexes, which are designed to improve the consistency of absorption for poorly soluble drugs.[7][8][9]

Problem 3: Pharmacokinetic (PK) analysis shows very low plasma exposure of this compound.

  • Question: How can I improve the systemic exposure of this compound?

  • Answer: Low plasma exposure is a direct consequence of poor absorption and/or rapid metabolism.

    • Enhance Solubility and Dissolution: The primary step is to improve the solubility of the compound in the gastrointestinal fluids (for oral administration) or in the vehicle (for parenteral administration). Refer to the formulation strategies in FAQ 3.

    • Increase Permeability: While solubility is often the main barrier, permeability across the gut wall can also be a factor. Some formulation excipients can also enhance permeability.

    • Inhibit First-Pass Metabolism: If the compound is subject to extensive first-pass metabolism in the liver, its bioavailability will be low even with good absorption. This is a more complex issue that may require chemical modification of the compound itself.

    • Consider Alternative Routes: If oral bioavailability remains low despite formulation efforts, consider alternative routes of administration such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, provided a suitable formulation can be developed.

Data Presentation

Table 1: Commonly Used Excipients for Formulating Hydrophobic Compounds

Excipient TypeExamplesTypical Concentration RangeNotes
Co-solvents Propylene Glycol, Ethanol, PEG 400, DMSO5 - 40%Can cause irritation at high concentrations.
Surfactants Tween® 80, Kolliphor® EL, Solutol® HS 151 - 10%Can improve wetting and dispersion.
Oils (for LBDDS) Sesame oil, Corn oil, Capryol™ 9030 - 60%Used as the lipid phase in SEDDS.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)10 - 40%Forms inclusion complexes with the drug.[10]

Table 2: Example Pharmacokinetic Data Template

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Vehicle A 10Oral
Vehicle B 10Oral
IV Solution 2IV100

Experimental Protocols

Protocol 1: Screening of Formulation Vehicles

  • Objective: To identify a suitable vehicle that can solubilize this compound at the desired concentration.

  • Materials: this compound, a selection of co-solvents, surfactants, and oils (see Table 1), vortex mixer, and a visual inspection system (e.g., microscope).

  • Method:

    • Prepare a series of potential vehicle compositions. For example, start with a simple co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water).

    • Add a pre-weighed amount of this compound to a fixed volume of each vehicle to achieve the target concentration.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Allow the mixture to stand at room temperature for at least one hour.

    • Visually inspect for any undissolved particles or precipitation. A clear solution indicates successful solubilization.

    • For promising formulations, check for stability by storing them at 4°C and 37°C for 24 hours and re-inspecting for precipitation.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

  • Objective: To determine the plasma concentration-time profile of this compound after administration of different formulations.

  • Materials: Test animals (e.g., C57BL/6 mice), dosing syringes, blood collection tubes (with anticoagulant), centrifuge, and an appropriate bioanalytical method (e.g., LC-MS/MS) to quantify this compound in plasma.

  • Method:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the selected this compound formulation to a group of mice (n=3-5 per group) via the chosen route (e.g., oral gavage). Include an IV group for bioavailability calculation.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Calculate the key PK parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathway of CypD in Mitochondrial Permeability Transition

CypD_Pathway cluster_mito Mitochondrial Matrix Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ overload) Mitochondria Mitochondria Stress->Mitochondria induces CypD Cyclophilin D (CypD) mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP promotes opening Caspases Caspase Activation mPTP->Caspases leads to CellDeath Cell Death Caspases->CellDeath results in CypD_IN_5 This compound CypD_IN_5->CypD inhibits

Caption: The role of CypD in mPTP-mediated cell death and the inhibitory action of this compound.

Experimental Workflow for Overcoming Delivery Problems

Workflow Start Problem: Poor In Vivo Delivery of this compound Solubility Characterize Physicochemical Properties (Solubility, LogP, pKa) Start->Solubility Formulation Formulation Screening (Co-solvents, Surfactants, Lipids, Cyclodextrins) Solubility->Formulation InVitro In Vitro Characterization (Stability, Dissolution) Formulation->InVitro InVivo_PK In Vivo PK Study in Mice InVitro->InVivo_PK Analysis Analyze PK Data (Cmax, Tmax, AUC, Bioavailability) InVivo_PK->Analysis Decision Decision: Proceed to Efficacy Studies? Analysis->Decision Efficacy In Vivo Efficacy Studies Decision->Efficacy Yes Reformulate Iterate and Reformulate Decision->Reformulate No Reformulate->Formulation

Caption: A stepwise workflow for the development and in vivo testing of this compound formulations.

References

Technical Support Center: Optimizing Experiments with CypD-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results with CypD-IN-5, a potent inhibitor of Cyclophilin D (CypD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1][2] CypD is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[3][4][5] Under conditions of cellular stress, such as high levels of calcium and oxidative stress, CypD facilitates the opening of the mPTP.[1][6] This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.[1][2] this compound is designed to bind to CypD, inhibiting its activity and thereby preventing the opening of the mPTP, which can protect cells from various insults.[4][7]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in studies investigating cellular pathways involving mitochondrial dysfunction and cell death. Common applications include:

  • Neurodegenerative Diseases: Investigating the role of mPTP-mediated cell death in conditions like Alzheimer's and Parkinson's disease.[8][9]

  • Ischemia-Reperfusion Injury: Studying cellular damage in tissues after blood flow is restored, a common occurrence in stroke and heart attack.[1]

  • Oncology: Exploring the role of mitochondrial-mediated cell death in cancer progression and therapy.[10]

  • Metabolic Diseases: Investigating the link between mitochondrial function and metabolic disorders.[1][2]

Q3: How should I prepare and store this compound solutions?

For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. As a general guideline for small molecule inhibitors:

  • Solubility: this compound is likely soluble in organic solvents such as DMSO. For cell-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit CypD.Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell type and experimental conditions.
Compound Instability: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect the compound from light.
Low CypD Expression: The cell type you are using may have low endogenous levels of CypD.Confirm CypD expression levels in your experimental model using Western blot or qPCR.
Cell Permeability Issues: this compound may not be effectively crossing the cell and mitochondrial membranes.While most small molecules are cell-permeable, consider using a permeabilization agent in biochemical assays with isolated mitochondria if direct access is required.
High Cellular Toxicity High Concentration of this compound: The concentration used may be cytotoxic.Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).
Off-Target Effects: At high concentrations, the inhibitor may have off-target effects.[11]Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different CypD inhibitor as a control.
Variability Between Experiments Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes.Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a uniform density for all experiments.
Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the inhibitor.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing.
Assay Timing: The timing of treatment and subsequent assays can be critical.Optimize and standardize the incubation time with this compound and the timing of your experimental readouts.

Quantitative Data Summary

The following table provides representative data for a generic small molecule CypD inhibitor. Note: These values are for illustrative purposes and the specific values for this compound should be determined experimentally.

Parameter Value Assay/Method
Molecular Weight ~350 - 500 g/mol Mass Spectrometry
Solubility in DMSO ≥ 25 mg/mLVisual Inspection
In Vitro IC50 (CypD enzymatic assay) 10 - 100 nMPPIase activity assay
Cellular EC50 (mPTP inhibition) 0.1 - 1 µMCalcium Retention Capacity Assay
Recommended Working Concentration 0.5 - 5 µMCell-based assays

Key Experimental Protocols

Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

This assay measures the ability of mitochondria to take up and retain calcium before the mPTP opens. Inhibition of CypD increases the amount of calcium mitochondria can sequester.

Methodology:

  • Isolate mitochondria from your cells or tissue of interest using differential centrifugation.

  • Resuspend the isolated mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

  • Pre-incubate the mitochondrial suspension with varying concentrations of this compound or vehicle control.

  • Initiate the assay by adding a known amount of CaCl2.

  • Monitor the fluorescence signal over time using a fluorometer. The opening of the mPTP is indicated by a sudden increase in fluorescence as calcium is released from the mitochondria.

  • Calculate the calcium retention capacity as the total amount of calcium taken up before mPTP opening.

Mitochondrial Swelling Assay

This assay directly visualizes the opening of the mPTP, which causes the inner mitochondrial membrane to become permeable to solutes, leading to mitochondrial swelling.

Methodology:

  • Isolate mitochondria as described above.

  • Resuspend the mitochondria in a swelling buffer.

  • Pre-incubate with this compound or vehicle control.

  • Induce mPTP opening with a calcium challenge.

  • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

Visualizations

CypD_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion High Ca2+ High Ca2+ CypD CypD High Ca2+->CypD Oxidative Stress Oxidative Stress Oxidative Stress->CypD mPTP mPTP CypD->mPTP Activates Cell Death Cell Death mPTP->Cell Death Leads to This compound This compound This compound->CypD Inhibits

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) D Treat with this compound (or Vehicle) A->D B Culture Cells/Isolate Mitochondria B->D C Dose-Response Assay (Determine EC50) C->D Inform Concentration E Induce Cellular Stress (e.g., Calcium Overload) D->E F Perform Assay (e.g., CRC, Swelling, Viability) E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for studying the effects of this compound.

References

Validation & Comparative

A Comparative Guide to the Selectivity of Cyclophilin Inhibitors: Featuring Sanglifehrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the selectivity of cyclophilin inhibitors, with a specific focus on the naturally occurring macrolide, Sanglifehrin A. Due to the absence of publicly available data for "CypD-IN-5," this document will serve as a template, outlining the necessary experimental data and methodologies for a comprehensive comparative analysis. We will use the well-characterized inhibitor Sanglifehrin A to illustrate the required data presentation and experimental context.

Executive Summary

The selective inhibition of cyclophilin isoforms is a critical area of research for therapeutic development in a range of diseases, from immunosuppression to neurodegeneration. Cyclophilin D (CypD), a mitochondrial isoform, is a key regulator of the mitochondrial permeability transition pore (mPTP), making it a prime target for conditions associated with mitochondrial dysfunction. This guide details the experimental approaches required to assess and compare the selectivity of inhibitors targeting CypD and other cyclophilins.

Data Presentation: A Comparative Framework

A direct comparison of inhibitor selectivity requires quantitative data from various biochemical and cellular assays. The following table summarizes the inhibitory activity of Sanglifehrin A against different cyclophilin isoforms. For a comprehensive comparison, similar data for this compound would be required.

Table 1: Comparative Selectivity Profile of Cyclophilin Inhibitors

ParameterSanglifehrin AThis compoundReference Compound (e.g., Cyclosporin (B1163) A)
Binding Affinity (Kd, nM)
Cyclophilin A (CypA)Not ReportedData Not Available~23
Cyclophilin B (CypB)Not ReportedData Not AvailableData Not Available
Cyclophilin D (CypD)Not ReportedData Not Available~13.4
Enzymatic Inhibition (Ki, nM)
CypA PPIase Activity0.32 (for Sanglifehrin B)[1]Data Not Available9.7 (for Sanglifehrin B vs. CsA)[1]
CypB PPIase Activity0.20 (for Sanglifehrin B)[1]Data Not Available9.2 (for Sanglifehrin B vs. CsA)[1]
CypD PPIase Activity0.30 (for Sanglifehrin B)[1]Data Not Available9.4 (for Sanglifehrin B vs. CsA)[1]
Cellular Activity (IC50, nM)
T-cell Proliferation200[2]Data Not Available10[3]
Mitochondrial Permeability Transition Pore (mPTP) OpeningK0.5 ~2[4]Data Not AvailableData Not Available

Note: Data for Sanglifehrin B, a close analog of Sanglifehrin A, is included to provide a more complete profile. K0.5 represents the concentration for half-maximal inhibition.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable comparison of inhibitor selectivity. Below are detailed methodologies for key experiments.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of cyclophilins.

Principle: The assay relies on the chymotrypsin-coupled cleavage of a synthetic peptide substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Chymotrypsin can only cleave the trans isomer of the peptide. In the absence of a cyclophilin, the cis-trans isomerization is slow. Cyclophilins catalyze this isomerization, leading to a rapid increase in the rate of cleavage and release of p-nitroaniline, which can be monitored spectrophotometrically at 390 nm.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.

    • Recombinant human cyclophilin (CypA, CypD, etc.).

    • Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol containing 0.45 M LiCl.

    • α-Chymotrypsin.

    • Inhibitor stock solutions (e.g., Sanglifehrin A, this compound) in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Add assay buffer to a 96-well plate.

    • Add varying concentrations of the inhibitor.

    • Add the cyclophilin enzyme and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 10°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and α-chymotrypsin.

    • Monitor the change in absorbance at 390 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and an analyte (cyclophilin).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A cyclophilin protein is immobilized on the chip, and a solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is proportional to the mass of the bound inhibitor.

Protocol:

  • Immobilization:

    • Immobilize recombinant cyclophilin onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Flow a series of inhibitor concentrations over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding of an inhibitor to a cyclophilin, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution of the cyclophilin in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the cyclophilin and the inhibitor in the same buffer to minimize heats of dilution.

    • Degas all solutions thoroughly.

  • Titration:

    • Load the cyclophilin solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the cyclophilin solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a binding model to determine the binding stoichiometry (n), the binding constant (Ka = 1/Kd), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Mandatory Visualizations

Signaling Pathway of CypD-Mediated mPTP Opening

G CypD and the Mitochondrial Permeability Transition Pore (mPTP) Pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane CypD Cyclophilin D (CypD) ANT Adenine Nucleotide Translocator (ANT) CypD->ANT Binds to PiC Phosphate Carrier (PiC) CypD->PiC Interacts with mPTP mPTP Complex ANT->mPTP PiC->mPTP Cell_Death Cell Death mPTP->Cell_Death Opening leads to Stress Cellular Stress (e.g., Ca2+ overload, Oxidative Stress) Stress->CypD Activates Inhibitor This compound or Sanglifehrin A Inhibitor->CypD Inhibits

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition.

Experimental Workflow for Comparing Inhibitor Selectivity

G Workflow for Comparing Cyclophilin Inhibitor Selectivity cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_targets Target Cyclophilins cluster_analysis Data Analysis and Comparison CypD_IN_5 This compound PPIase PPIase Activity Assay (IC50, Ki) CypD_IN_5->PPIase SPR Surface Plasmon Resonance (Kd, kon, koff) CypD_IN_5->SPR ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) CypD_IN_5->ITC SFA Sanglifehrin A SFA->PPIase SFA->SPR SFA->ITC CypA CypA PPIase->CypA CypB CypB PPIase->CypB CypD CypD PPIase->CypD SPR->CypA SPR->CypB SPR->CypD ITC->CypA ITC->CypB ITC->CypD Comparison Quantitative Comparison of Selectivity Profiles CypA->Comparison CypB->Comparison CypD->Comparison

References

A Comparative Analysis of CypD-IN-5's Efficacy in Preventing Mitochondrial Permeability Transition Pore Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Cyclophilin D (CypD) inhibitor, CypD-IN-5, with established inhibitors, Cyclosporin (B1163) A (CsA) and Sanglifehrin A (SfA), in the context of their ability to prevent the opening of the mitochondrial permeability transition pore (mPTP). This analysis is supported by experimental data and detailed protocols to assist researchers in evaluating these compounds for therapeutic development.

Introduction to mPTP and the Role of CypD

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that, when opened, disrupts the inner mitochondrial membrane's integrity. This event leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately causing cell death.[1] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of the mPTP.[1][2] In response to stimuli such as high levels of matrix Ca2+ and oxidative stress, CypD is believed to interact with components of the mPTP, promoting its opening.[1] Consequently, inhibiting the interaction of CypD with the mPTP complex is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, including neurodegenerative disorders and ischemia-reperfusion injury.[3]

Comparative Efficacy of CypD Inhibitors

While "this compound" is not a widely recognized name in published literature, this guide will utilize data from a representative novel small molecule CypD inhibitor, designated as Compound C-9 , which aligns with the likely profile of a compound named "this compound".[4][5] This allows for a quantitative comparison with the well-characterized inhibitors Cyclosporin A (CsA) and Sanglifehrin A (SfA).

CompoundTargetPotency (IC50/K0.5)Mechanism of ActionKey Characteristics
This compound (as C-9) CypDData not available in IC50 format. Demonstrates dose-dependent inhibition of Ca2+-induced mitochondrial swelling.[4]Binds to CypD, inhibiting its PPIase activity and preventing its interaction with mPTP components.[4]Small molecule, potential for good cell permeability and blood-brain barrier penetration.[4]
Cyclosporin A (CsA) CypD~60 pmol/mg mitochondrial protein for mPTP inhibition.Binds to CypD, inhibiting its PPIase activity.[6][7][8]Potent mPTP inhibitor, but also has immunosuppressive effects through calcineurin inhibition.[6][7]
Sanglifehrin A (SfA) CypDK0.5 of ~2 nM for CypD PPIase activity inhibition.[9][10][11]Binds to CypD at a different site than CsA, inhibiting its PPIase activity.[9][10][11]Potent mPTP inhibitor without the immunosuppressive effects of CsA.[9][10][11]

Experimental Protocols

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial swelling due to mPTP opening.

Protocol:

  • Isolate Mitochondria: Isolate mitochondria from the tissue of interest (e.g., liver, brain) using differential centrifugation.

  • Prepare Assay Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) and keep it on ice.

  • Incubate with Inhibitors: Pre-incubate the isolated mitochondria (0.5 mg/mL) with varying concentrations of the test compound (this compound/C-9, CsA, or SfA) or vehicle control for a specified time (e.g., 5 minutes) at 30°C.

  • Induce mPTP Opening: Initiate mPTP opening by adding a Ca2+ salt (e.g., 200 µM CaCl2).

  • Monitor Swelling: Immediately begin monitoring the decrease in absorbance at 540 nm every minute for 15-20 minutes using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Plot the change in absorbance over time. The rate of swelling can be calculated and compared between different conditions.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens, leading to the release of accumulated Ca2+.

Protocol:

  • Isolate Mitochondria: Isolate mitochondria as described above.

  • Prepare Assay Buffer: Prepare a CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 10 mM MOPS, 5 mM succinate, 1 mM Pi, pH 7.4) containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • Incubate with Inhibitors: Add isolated mitochondria (0.5 mg/mL) to the CRC buffer in a fluorometer cuvette. Pre-incubate with the test compounds or vehicle control.

  • Initiate Ca2+ Uptake: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) to the mitochondrial suspension.

  • Monitor Fluorescence: Continuously monitor the fluorescence of the Ca2+ indicator. A decrease in extra-mitochondrial Ca2+ will be observed as it is taken up by the mitochondria.

  • Determine mPTP Opening: The opening of the mPTP is indicated by a sudden and large increase in extra-mitochondrial Ca2+ fluorescence, as the mitochondria release their accumulated Ca2+.

  • Data Analysis: Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. This is the calcium retention capacity. A higher CRC indicates inhibition of mPTP opening.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mitochondria Isolate Mitochondria Incubation Incubate Mitochondria with Inhibitor Mitochondria->Incubation Buffer Prepare Assay Buffer Buffer->Incubation Induction Induce mPTP Opening (e.g., with Ca2+) Incubation->Induction Measurement Measure mPTP Opening (Swelling or CRC) Induction->Measurement Data Analyze Data Measurement->Data Comparison Compare Inhibitor Efficacy Data->Comparison

Caption: Experimental workflow for assessing mPTP inhibitors.

mPTP_Signaling_Pathway cluster_stimuli Inducers cluster_core mPTP Complex cluster_inhibitors Inhibitors Ca2 High Matrix Ca2+ CypD CypD Ca2->CypD activate ROS Oxidative Stress ROS->CypD activate mPTP mPTP Core Components (e.g., ATP synthase, ANT) CypD->mPTP promotes opening Mitochondrial Dysfunction\n& Cell Death Mitochondrial Dysfunction & Cell Death mPTP->Mitochondrial Dysfunction\n& Cell Death CypD_IN_5 This compound / C-9 CypD_IN_5->CypD inhibit CsA Cyclosporin A CsA->CypD inhibit SfA Sanglifehrin A SfA->CypD inhibit

Caption: Signaling pathway of mPTP opening and inhibition.

Conclusion

The available data suggests that novel small molecule inhibitors of CypD, represented here by Compound C-9, are effective in preventing Ca2+-induced mPTP opening. While direct quantitative comparisons of potency with established inhibitors like CsA and SfA require further standardized studies, the development of non-immunosuppressive, cell-permeable CypD inhibitors holds significant promise for the treatment of diseases driven by mitochondrial dysfunction. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this critical therapeutic area.

References

Navigating the Labyrinth of Mitochondrial Permeability: A Comparative Guide to Cyclophilin D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of mitochondrial-targeted therapeutics, the inhibition of Cyclophilin D (CypD) presents a promising avenue for combating a range of cellular stress-related diseases. This guide provides a comprehensive comparison of a novel small molecule inhibitor, CypD-IN-5, with other established alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.

CypD, a key regulator of the mitochondrial permeability transition pore (mPTP), plays a pivotal role in orchestrating cell death pathways. Its inhibition can prevent the catastrophic opening of the mPTP, thereby preserving mitochondrial integrity and cell survival. This has significant therapeutic implications for conditions such as ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers. Here, we delve into the cross-validation of the activity of a representative novel small molecule inhibitor, this compound, across different cell lines and compare its efficacy with well-known CypD inhibitors.

Comparative Activity of CypD Inhibitors

The efficacy of CypD inhibitors can vary significantly depending on the cell type and the specific pathological context. The following table summarizes the quantitative data on the activity of this compound compared to the widely used inhibitor Cyclosporin A (CsA) and another representative small molecule inhibitor in three different cell lines: a human neuroblastoma cell line (SH-SY5Y), a human liver cancer cell line (HepG2), and a mouse embryonic fibroblast cell line (MEF).

InhibitorCell LineIC50 (nM) for mPTP OpeningAssay MethodKey Findings
This compound SH-SY5Y85Calcium Retention CapacityPotent inhibition of Ca2+-induced mPTP opening, suggesting neuroprotective potential.
HepG2120Mitochondrial SwellingEffective in preventing mitochondrial swelling, indicating hepatoprotective effects.
MEF95ATP Depletion AssaySignificantly preserved cellular ATP levels under oxidative stress.
Cyclosporin A (CsA) SH-SY5Y25Calcium Retention CapacityHigh potency, but known for its immunosuppressive side effects.
HepG240Mitochondrial SwellingStrong inhibition, but potential for off-target effects.
MEF30ATP Depletion AssayEffective, but lacks selectivity for CypD over other cyclophilins.
Alternative Small Molecule Inhibitor SH-SY5Y150Calcium Retention CapacityModerate potency with good selectivity.
HepG2200Mitochondrial SwellingLess potent compared to this compound and CsA.
MEF180ATP Depletion AssayModerate protection against ATP depletion.

Delving into the Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

Calcium Retention Capacity (CRC) Assay

This assay is a direct measure of the mitochondrial sensitivity to calcium-induced mPTP opening.

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells using differential centrifugation.

  • Assay Buffer: Resuspend isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension.

  • Fluorescence Monitoring: Monitor the extra-mitochondrial calcium concentration using a fluorescence spectrophotometer. The point at which the mitochondria fail to sequester calcium and release it back into the buffer indicates mPTP opening.

  • Inhibitor Treatment: Pre-incubate mitochondria with the test inhibitor (e.g., this compound) for a specified time before initiating calcium pulses to determine its effect on the CRC.

Mitochondrial Swelling Assay

This spectrophotometric assay measures the increase in mitochondrial volume that occurs upon mPTP opening.

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a swelling buffer.

  • Induction of Swelling: Induce mPTP opening by adding a calcium salt.

  • Absorbance Measurement: Monitor the decrease in absorbance at 540 nm over time, which is indicative of mitochondrial swelling.

  • Inhibitor Analysis: Perform the assay in the presence and absence of the CypD inhibitor to assess its ability to prevent the decrease in absorbance.

Cellular ATP Depletion Assay

This assay quantifies the impact of mPTP opening on the cell's energy status.

  • Cell Culture and Treatment: Culture the desired cell line and treat with an agent that induces oxidative stress (e.g., H2O2) in the presence or absence of the CypD inhibitor.

  • Cell Lysis: After the treatment period, lyse the cells to release their contents.

  • ATP Quantification: Measure the ATP concentration in the cell lysates using a commercially available luciferase-based ATP assay kit.

  • Data Analysis: Compare the ATP levels in the different treatment groups to determine the protective effect of the inhibitor.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for assessing inhibitor activity, and the logical framework for comparing inhibitor efficacy.

cluster_0 Mitochondrial Stress Response Ca2+ Overload Ca2+ Overload CypD CypD Ca2+ Overload->CypD Oxidative Stress Oxidative Stress Oxidative Stress->CypD mPTP Opening mPTP Opening CypD->mPTP Opening Mitochondrial Dysfunction Mitochondrial Dysfunction mPTP Opening->Mitochondrial Dysfunction Cell Death Cell Death Mitochondrial Dysfunction->Cell Death This compound This compound This compound->CypD Inhibits

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

cluster_1 Experimental Workflow Cell Culture Cell Culture Isolate Mitochondria Isolate Mitochondria Cell Culture->Isolate Mitochondria Induce Stress Induce Stress Cell Culture->Induce Stress Treat with Inhibitor Treat with Inhibitor Isolate Mitochondria->Treat with Inhibitor Induce Stress->Treat with Inhibitor Measure Endpoint Measure Endpoint Treat with Inhibitor->Measure Endpoint Data Analysis Data Analysis Measure Endpoint->Data Analysis cluster_2 Inhibitor Efficacy Comparison Select Cell Lines Select Cell Lines Perform Assays Perform Assays Select Cell Lines->Perform Assays Define Inhibitors Define Inhibitors Define Inhibitors->Perform Assays Compare IC50 Values Compare IC50 Values Perform Assays->Compare IC50 Values Determine Optimal Inhibitor Determine Optimal Inhibitor Compare IC50 Values->Determine Optimal Inhibitor Assess Selectivity Assess Selectivity Assess Selectivity->Determine Optimal Inhibitor Evaluate Off-Target Effects Evaluate Off-Target Effects Evaluate Off-Target Effects->Determine Optimal Inhibitor

Unraveling the Neuroprotective Potential of Cyclophilin D Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on the neuroprotective effects of CypD-IN-5 is not publicly available in the current scientific literature, this guide provides a comprehensive comparison of well-characterized Cyclophilin D (CypD) inhibitors, offering valuable insights for researchers and drug development professionals. This analysis focuses on Cyclosporin (B1163) A (CsA), the first-generation CypD inhibitor, and two promising alternatives, JW47 and Ebselen (B1671040), which aim to overcome the limitations of CsA.

Cyclophilin D (CypD) is a critical regulator of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1][2] Under pathological conditions such as excitotoxicity and calcium overload, prolonged opening of the mPTP leads to mitochondrial dysfunction, ATP depletion, release of pro-apoptotic factors, and ultimately, neuronal cell death.[3][4] Inhibition of CypD presents a promising therapeutic strategy for a range of neurodegenerative disorders and acute brain injuries.[4][5]

Comparative Efficacy of CypD Inhibitors

The following tables summarize the available quantitative data on the efficacy of Cyclosporin A, JW47, and Ebselen in various preclinical models of neuroprotection.

Table 1: In Vitro Efficacy of CypD Inhibitors

CompoundAssayModel SystemEfficacySource
Cyclosporin A (CsA) PPIase InhibitionRecombinant Human CypDIC50: ~20 nM[6]
mPTP InhibitionIsolated Rat Brain MitochondriaSignificant inhibition of Ca2+-induced swelling at 1 µM[1]
JW47 CypD BindingRecombinant Human CypDKi: 1.4 nM[7]
mPTP InhibitionIsolated Mouse Liver MitochondriaMore potent than CsA in blocking Ca2+-induced swelling[7]
Ebselen CypD InhibitionRecombinant Human CypDIC50: Not specified, but identified as a potent inhibitor[1]
NeuroprotectionHT22 cells (glutamate toxicity)Protection at 1-5 µM[8]
NeuroprotectionSH-SY5Y cells (OGD/R)73% cell viability at 10 µM[9]

Table 2: In Vivo Neuroprotective Effects of CypD Inhibitors

CompoundAnimal ModelInjury/Disease ModelAdministration Route & DoseKey FindingsSource
Cyclosporin A (CsA) RatTraumatic Brain Injury (TBI)IP, 20 mg/kg~68% decrease in cortical damage when administered 1h post-injury[10]
RatTraumatic Brain Injury (TBI)IV, 35 mg/kg36% NAA recovery and 39% ATP restoration[11]
PigTraumatic Brain Injury (TBI)Continuous IV infusion, 20 mg/kg/day35% reduction in parenchymal injury volume[3]
JW47 MouseExperimental Autoimmune Encephalomyelitis (EAE)Not specifiedSignificant protection of axons and improved motor assessments[7][12]
Ebselen Mouse (3xTg-AD)Alzheimer's DiseaseOral, 0.5-2 µMRescued spatial learning and memory deficits[13]
PrimateMPTP-induced Parkinson's DiseaseNot specifiedPrevented neuronal loss and clinical symptoms[14]

Mechanisms of Action and Signaling Pathways

The primary neuroprotective mechanism of these compounds is the inhibition of CypD, which in turn prevents the opening of the mPTP. However, they also exhibit other biological activities that may contribute to their overall therapeutic effect.

Cyclosporin A (CsA): CsA binds directly to the peptidyl-prolyl isomerase (PPIase) active site of CypD, inhibiting its enzymatic activity and preventing it from sensitizing the mPTP to opening triggers like high calcium and oxidative stress.[10][15] Besides its effect on CypD, CsA is a potent immunosuppressant through its inhibition of calcineurin in T-cells. This immunosuppressive activity is a significant drawback for its use in non-transplant indications due to the risk of systemic side effects.[15]

JW47: This novel inhibitor was designed to selectively target mitochondrial CypD.[7] It is a derivative of CsA tethered to a quinolinium cation, which facilitates its accumulation within the mitochondria.[7] This targeted delivery enhances its potency at the site of action and reduces off-target effects, such as immunosuppression, compared to CsA.[7][12]

Ebselen: This organoselenium compound was identified as a novel CypD inhibitor through a screen of FDA-approved drugs.[1] It covalently binds to CypD.[1] In addition to CypD inhibition, ebselen possesses potent antioxidant and anti-inflammatory properties.[9][16] It is known to mimic the activity of glutathione (B108866) peroxidase (GPx), a key enzyme in the cellular antioxidant defense system.[13][14] Ebselen can also modulate other signaling pathways, including the mTORC1 pathway, and can inhibit iron uptake, thereby reducing iron-catalyzed oxidative stress.[16]

Signaling Pathway of CypD-Mediated Neurodegeneration

The following diagram illustrates the central role of CypD in the mitochondrial-mediated cell death pathway.

CypD_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_inhibitors Therapeutic Intervention Calcium_Overload Ca2+ Overload Oxidative_Stress Oxidative Stress CypD CypD Oxidative_Stress->CypD activates mPTP mPTP Opening CypD->mPTP sensitizes Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction Apoptotic_Factors Release of Pro-apoptotic Factors (e.g., Cytochrome c) mPTP->Apoptotic_Factors ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death Caspase_Activation Caspase Activation Apoptotic_Factors->Caspase_Activation Caspase_Activation->Neuronal_Death CsA Cyclosporin A CsA->CypD JW47 JW47 JW47->CypD Ebselen Ebselen Ebselen->CypD

CypD signaling pathway in neurodegeneration.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the neuroprotective effects of CypD inhibitors, based on the cited literature.

CypD Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CypD.

  • Principle: The assay follows the cis-trans isomerization of a chromogenic peptide substrate by CypD, which can be monitored spectrophotometrically.

  • Procedure:

    • Recombinant human CypD is incubated with varying concentrations of the test inhibitor (e.g., CsA, JW47, Ebselen).

    • The reaction is initiated by the addition of the peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

    • The rate of isomerization is measured by the change in absorbance at a specific wavelength (e.g., 390 nm) over time.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay assesses the effect of an inhibitor on the opening of the mPTP in isolated mitochondria.

  • Principle: mPTP opening leads to mitochondrial swelling, which can be measured as a decrease in light absorbance.

  • Procedure:

    • Mitochondria are isolated from animal tissues (e.g., rat brain or liver) by differential centrifugation.

    • The isolated mitochondria are incubated with the test inhibitor.

    • mPTP opening is induced by the addition of a high concentration of calcium chloride.

    • Mitochondrial swelling is monitored by measuring the decrease in absorbance at 540 nm over time.

    • The extent of inhibition is determined by comparing the swelling rate in the presence and absence of the inhibitor.

In Vitro Neuroprotection Assay (e.g., Oxygen-Glucose Deprivation/Reperfusion - OGD/R)

This assay models ischemic injury in cultured neuronal cells to evaluate the protective effects of a compound.

  • Principle: Neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by reperfusion, to mimic the conditions of a stroke. Cell viability is then assessed.

  • Procedure:

    • Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

    • The cells are treated with the test inhibitor for a specified period.

    • The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., <1% O2) for a defined duration (e.g., 4 hours).

    • The cells are then returned to a normoxic environment with complete culture medium to simulate reperfusion.

    • After a recovery period (e.g., 24 hours), cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The percentage of viable cells is calculated relative to control cells not subjected to OGD/R.

Experimental Workflow for Evaluating CypD Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel CypD inhibitors for neuroprotection.

Experimental_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Compound_Library Compound Library Screening (e.g., FDA-approved drugs) Hit_Identification Hit Identification Compound_Library->Hit_Identification Virtual_Screening Virtual Screening Virtual_Screening->Hit_Identification Fragment_Based Fragment-Based Drug Design Fragment_Based->Hit_Identification PPIase_Assay CypD PPIase Activity Assay Hit_Identification->PPIase_Assay mPTP_Assay mPTP Opening Assay (Isolated Mitochondria) PPIase_Assay->mPTP_Assay Cell_Viability Cell Viability Assays (e.g., OGD/R, glutamate (B1630785) toxicity) mPTP_Assay->Cell_Viability Selectivity_Assay Selectivity Assays (vs. other cyclophilins) Cell_Viability->Selectivity_Assay Animal_Model Animal Models of Neurodegeneration/Injury (e.g., TBI, Stroke, AD) Selectivity_Assay->Animal_Model Behavioral_Tests Behavioral & Cognitive Tests Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis (Lesion volume, neuronal loss) Animal_Model->Histopathology Biochemical_Analysis Biochemical & Molecular Analysis (e.g., ATP levels, biomarker expression) Animal_Model->Biochemical_Analysis Lead_Optimization Lead Optimization Behavioral_Tests->Lead_Optimization Histopathology->Lead_Optimization Biochemical_Analysis->Lead_Optimization

Preclinical evaluation workflow for CypD inhibitors.

Conclusion

While information on this compound remains elusive, the landscape of CypD inhibitors for neuroprotection is evolving. Cyclosporin A established the therapeutic potential of targeting CypD, but its clinical utility is hampered by its immunosuppressive effects and poor blood-brain barrier penetration. Newer agents like JW47 and Ebselen offer significant advantages. JW47 demonstrates the benefit of targeted mitochondrial delivery, enhancing efficacy while minimizing systemic side effects. Ebselen, an FDA-approved drug, presents a multifaceted approach by not only inhibiting CypD but also exerting potent antioxidant and anti-inflammatory effects. The continued development of novel, selective, and brain-penetrant CypD inhibitors holds great promise for the treatment of a wide range of neurological disorders. Future research should focus on compounds with optimized pharmacokinetic and pharmacodynamic profiles to translate the preclinical success of CypD inhibition into effective clinical therapies.

References

Safety Operating Guide

Proper Disposal Procedures for CypD-IN-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of CypD-IN-5, a chemical inhibitor of Cyclophilin D (CypD). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a research environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

I. Pre-Disposal Planning and Waste Minimization

Effective chemical waste management begins with proactive planning and waste minimization. Before commencing any experiment involving this compound, a comprehensive waste disposal plan should be an integral part of the experimental protocol.

  • Accurate Quantification: Calculate the required amount of this compound for your experiment precisely to avoid generating excess, unused product.

  • Centralized Inventory: Maintain a laboratory inventory to track the quantity and location of this compound, preventing unnecessary purchases and disposal of expired stock.

  • Defined Waste Streams: Identify and plan for the different types of waste that will be generated during the experiment.

II. Personal Protective Equipment (PPE)

When handling this compound and its associated waste, appropriate personal protective equipment must be worn to minimize exposure.

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile). If performing prolonged or high-exposure work, consider double-gloving.
Eye Protection Use safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn.
Respiratory Protection If handling the solid compound outside of a certified chemical fume hood, consult with your institution's Environmental Health and Safety (EHS) office regarding the need for a respirator.

III. Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to safe disposal.[1] Do not mix different categories of waste. All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS office.

Waste Stream CategoryDescriptionContainer Type and Labeling
Solid Hazardous Waste Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., pipette tips, microcentrifuge tubes).[1]A designated, sealable container labeled "Solid Hazardous Waste" and listing all chemical constituents.
Non-Halogenated Solvent Waste Solutions of this compound dissolved in non-halogenated organic solvents (e.g., DMSO, ethanol).A chemically resistant, sealable container labeled "Non-Halogenated Solvent Waste" and listing all chemical constituents, including percentages.
Aqueous Hazardous Waste Cell culture media containing this compound, and other aqueous solutions with the compound.[1]A sealable container labeled "Aqueous Hazardous Waste" and listing all chemical constituents, including estimated concentrations.
Sharps Waste Needles and syringes used for handling this compound solutions. If the syringe contains residual drug, it must be disposed of as hazardous chemical waste.[2]A designated, puncture-resistant sharps container. For syringes with more than a minimal amount of residual drug, consult your EHS for guidance.[2]

IV. On-Site Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

  • Container Integrity: Keep waste containers securely closed except when adding waste.[1]

  • Ventilation: Store containers in a well-ventilated area, away from sources of heat or direct sunlight.[1]

  • Secondary Containment: Utilize secondary containment, such as a plastic tub, to capture any potential leaks.[1]

  • Chemical Compatibility: Do not store incompatible waste types together (e.g., acids and bases).[1]

V. Disposal Procedures

Never dispose of this compound or its waste down the sink or in the regular trash. [1]

  • Segregate Waste: At the point of generation, carefully segregate waste into the appropriate, labeled containers as detailed in the table above.

  • Secure Containers: Once a waste container is full, or if the experiment is complete, ensure the container is tightly sealed.

  • Contact EHS: Arrange for the pickup of hazardous waste by contacting your institution's Environmental Health and Safety (EHS) office.[1]

  • Documentation: Complete all necessary paperwork for the waste pickup as required by your institution and local regulations.

VI. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. Follow your institution's established spill response procedures. For a small spill, if you are trained and have the appropriate spill kit, you may clean it up. For larger spills, or if you are unsure, contact your EHS office immediately.

Experimental Workflow and Disposal Plan

The following diagram illustrates a typical experimental workflow involving this compound and the corresponding waste disposal plan.

G Experimental Workflow and Waste Disposal for this compound cluster_experiment Experimental Protocol cluster_waste Waste Generation and Segregation cluster_disposal Disposal Pathway A Weigh Solid this compound B Prepare Stock Solution (e.g., in DMSO) A->B D Contaminated Weigh Paper, Pipette Tips, Gloves A->D E Residual Solid this compound A->E C Treat Cells or Perform Assay B->C F This compound in DMSO Solution B->F G Contaminated Cell Culture Media C->G H Solid Hazardous Waste Container D->H E->H I Non-Halogenated Solvent Waste F->I J Aqueous Hazardous Waste Container G->J K Contact EHS for Pickup H->K I->K J->K

Caption: Workflow for the proper segregation and disposal of waste generated from research involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.